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benzyl (2E)-but-2-enoate

Cat. No.: B6263022
CAS No.: 71338-71-1
M. Wt: 176.2
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Description

Position within the Field of Unsaturated Esters in Organic Chemistry

Unsaturated esters are a broad class of organic molecules that contain at least one carbon-carbon double or triple bond in addition to the ester functional group. chemguide.co.uk They are further classified based on the position of the unsaturation relative to the carbonyl group. Benzyl (B1604629) (2E)-but-2-enoate is specifically an α,β-unsaturated ester, meaning the carbon-carbon double bond is located between the alpha and beta carbons relative to the ester's carbonyl group. fiveable.me

This arrangement results in a conjugated system where the π-electrons of the double bond and the carbonyl group overlap. This conjugation has a profound effect on the molecule's electronic properties and reactivity. The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. fiveable.me Furthermore, the double bond can undergo electrophilic addition, and the ester group itself can participate in reactions such as hydrolysis and transesterification. This diverse reactivity makes α,β-unsaturated esters, including benzyl (2E)-but-2-enoate, versatile building blocks in organic synthesis. fiveable.me

Historical Development of Synthetic Approaches to (2E)-But-2-enoate Esters

The synthesis of (2E)-but-2-enoate esters, also known as crotonates, has been a subject of interest in organic chemistry for many years. Historically, methods such as the Knoevenagel condensation of aldehydes with malonate half-esters have been employed. nih.gov This approach, while effective, often generates by-products. nih.gov The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, have also been widely used to transform aldehydes into α,β-unsaturated esters. nih.govpnas.org These methods are known for their reliability but can suffer from poor atom economy due to the formation of stoichiometric amounts of phosphine (B1218219) oxide by-products. nih.gov

Over time, research has focused on developing more efficient and stereoselective methods. The development of transition metal-catalyzed reactions, particularly those using palladium, has provided highly practical and general routes to α,β-unsaturated esters. organic-chemistry.org These methods often involve the dehydrogenation of saturated esters or the cross-coupling of various precursors. pnas.orgorganic-chemistry.org For instance, palladium-catalyzed alkenylation, a type of Negishi coupling, has been shown to be highly stereoselective in producing conjugated dienoic esters. pnas.org

Current Research Landscape and Emerging Trends for Conjugated Esters

The field of conjugated esters continues to be an active area of research, driven by the need for novel materials and biologically active molecules. Current research focuses on several key areas:

Development of Novel Catalytic Systems: There is a continuous effort to discover new and more efficient catalysts for the synthesis of conjugated esters. This includes the use of earth-abundant metals and the development of photocatalytic methods. For example, the use of a ruthenium-based photocatalyst has been reported for the synthesis of β,γ-unsaturated esters. sioc-journal.cn

Stereoselective Synthesis: Controlling the stereochemistry of the double bond (E/Z isomerism) is crucial, as different isomers can have vastly different biological activities and material properties. Recent studies have focused on achieving high stereoselectivity in the synthesis of conjugated dienoic and trienoic esters. pnas.org

Applications in Polymer Chemistry: Conjugated esters are used as monomers in the synthesis of polymers with interesting electronic and optical properties. Research is ongoing to manipulate the backbone planarity of ester-functionalized conjugated polymers to control their photovoltaic properties. acs.org

Biological and Medicinal Chemistry: Many natural products and pharmaceuticals contain the conjugated ester motif. jst.go.jpnih.gov Researchers are actively exploring the synthesis and biological evaluation of novel conjugated esters as potential therapeutic agents. For instance, some have been investigated for their potential to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.net

Rationale for In-depth Academic Investigation of this compound

The specific study of this compound is warranted for several reasons. As a relatively simple α,β-unsaturated ester, it serves as an excellent model compound for studying the fundamental reactivity and reaction mechanisms of this important class of molecules. For example, it has been used as a substrate in thia-Michael addition reactions to study E/Z selectivity. researchgate.net

Furthermore, the benzyl group itself can influence the reactivity and properties of the molecule. The synthesis of various derivatives of this compound allows for the systematic investigation of structure-activity relationships. For instance, the synthesis of flavonoidal ethers incorporating the this compound moiety has been explored for potential anti-cancer activity. nih.gov

Finally, the potential applications of this compound and its derivatives in areas such as fragrance chemistry and as precursors to more complex molecules provide a strong impetus for continued academic research. nih.gov

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂ nist.govchemscene.com
Molecular Weight 176.21 g/mol nist.govchemscene.com
CAS Number 65416-24-2 nist.govfluorochem.co.uk
IUPAC Name This compound fluorochem.co.uk
Synonyms Benzyl crotonate, Benzyl (E)-2-butenoate nist.gov
Topological Polar Surface Area (TPSA) 26.3 Ų chemscene.com
LogP 2.3059 chemscene.com
Hydrogen Bond Donors 0 chemscene.com
Hydrogen Bond Acceptors 2 chemscene.com
Rotatable Bonds 3 chemscene.com

Properties

CAS No.

71338-71-1

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of Benzyl 2e but 2 Enoate

Stereoselective Synthetic Strategies for (2E)-But-2-enoate Moiety

The geometry of the carbon-carbon double bond in the but-2-enoate fragment is crucial for the desired properties of the final product. Several synthetic strategies offer high stereoselectivity for the (E)-isomer.

Horner-Wadsworth-Emmons Reactions and Modifications

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the synthesis of α,β-unsaturated esters, offering significant advantages in stereocontrol, particularly for the formation of (E)-alkenes. wikipedia.org This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of the (2E)-but-2-enoate moiety, this typically involves the reaction of a phosphonoacetate ester with acetaldehyde (B116499).

The mechanism of the HWE reaction proceeds through the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde. The resulting intermediate forms an oxaphosphetane, which subsequently eliminates to yield the alkene and a water-soluble phosphate (B84403) byproduct. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the reactants, the base used, the solvent, and the reaction temperature. researchgate.net

Key Factors Influencing (E)-Stereoselectivity:

Steric Hindrance: Increasing the steric bulk of the aldehyde generally leads to higher (E)-selectivity. wikipedia.org

Reaction Temperature: Higher reaction temperatures often favor the formation of the thermodynamically more stable (E)-isomer. wikipedia.org

Cations: The choice of cation associated with the phosphonate carbanion can influence the stereoselectivity, with lithium salts often promoting higher (E/Z) ratios compared to sodium or potassium salts. wikipedia.org

A systematic study on the reaction of trimethyl phosphonoacetate with acetaldehyde has provided valuable insights into the reaction mechanism and the factors governing its stereoselectivity. nih.gov Computational studies have further elucidated the reaction pathway, indicating that the formation of the oxaphosphetane is the rate-determining step and that the transition state leading to the (E)-olefin is energetically more favorable. nih.gov

Parameter Condition Favoring (E)-Isomer Typical (E:Z) Ratio
Aldehyde AcetaldehydeHigh
Phosphonate Trialkyl phosphonoacetate>90:10
Base NaH, LiHMDSVariable, depends on other factors
Solvent THF, DMEHigh
Temperature Room Temperature to RefluxGenerally increases with temperature

This table presents generalized conditions favoring the (E)-isomer in the Horner-Wadsworth-Emmons reaction for the synthesis of but-2-enoates.

While the standard HWE reaction strongly favors the (E)-isomer, modifications such as the Still-Gennari olefination can be employed to achieve high (Z)-selectivity when desired. This modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base.

Knoevenagel Condensations and Related Approaches

The Knoevenagel condensation is another classical method for the formation of carbon-carbon double bonds, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. purechemistry.orgstudy.com For the synthesis of the (2E)-but-2-enoate precursor, crotonic acid, this reaction typically involves the condensation of acetaldehyde with an active methylene compound like malonic acid or its esters.

The mechanism involves the deprotonation of the active methylene compound by a base to form a nucleophilic carbanion. purechemistry.org This carbanion then adds to the carbonyl group of the aldehyde, followed by dehydration to yield the α,β-unsaturated product. The choice of catalyst and reaction conditions can influence the stereochemical outcome.

A significant modification of this reaction is the Doebner modification , which specifically utilizes malonic acid as the active methylene compound and pyridine (B92270) as both the solvent and catalyst, often with a catalytic amount of piperidine. organic-chemistry.org This modification is particularly effective for the synthesis of α,β-unsaturated carboxylic acids and generally provides good yields of the (E)-isomer. The reaction proceeds via a condensation-decarboxylation sequence.

Reactant 1 Reactant 2 Catalyst/Solvent Primary Product Stereoselectivity
AcetaldehydeMalonic AcidPyridine/Piperidine(2E)-But-2-enoic acidPredominantly (E)
AcetaldehydeDiethyl malonatePiperidine/Ethanol (B145695)Diethyl 2-ethylidenemalonateMixture of isomers

This interactive table summarizes typical reactant combinations and outcomes in Knoevenagel-type reactions for the synthesis of but-2-enoate precursors.

Enzymatic approaches to the Knoevenagel condensation of acetaldehyde with acidic methylene compounds have also been explored, offering environmentally benign alternatives with high stereoselectivity under mild conditions. researchgate.net

Catalytic Methods for Diastereoselective Control

Achieving diastereoselective control in the synthesis of the but-2-enoate moiety is of paramount importance when chiral centers are present in the molecule. This is often accomplished through the use of chiral catalysts or auxiliaries that can influence the facial selectivity of the carbon-carbon bond formation.

While the synthesis of achiral benzyl (B1604629) (2E)-but-2-enoate does not inherently require diastereoselective control, the principles are crucial for the synthesis of more complex, biologically active molecules containing the but-2-enoate substructure. Methodologies developed for the asymmetric synthesis of related α,β-unsaturated esters and lactams provide a framework for understanding how diastereoselectivity can be achieved.

Strategies for Diastereoselective Synthesis:

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the approach of the other reactant, leading to the preferential formation of one diastereomer. The auxiliary can then be removed in a subsequent step. nih.govbeilstein-journals.org

Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the reacting molecules, influencing the transition state and favoring the formation of one diastereomer over the other. mdpi.comacs.org This has been successfully applied in conjugate addition reactions to α,β-unsaturated amides and lactams. nih.govbeilstein-journals.org

Substrate Control: When a chiral center is already present in the substrate, it can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-induced diastereoselectivity.

For instance, in conjugate addition reactions to chiral α,β-unsaturated amides, the stereochemistry of the product is dictated by the chiral auxiliary attached to the amide nitrogen. nih.govbeilstein-journals.org Similarly, asymmetric aldol (B89426) reactions of α,β-unsaturated ketoesters catalyzed by chiral diamines have been shown to produce products with high enantioselectivity. mdpi.com These examples highlight the potential for achieving high levels of diastereocontrol in reactions that form the but-2-enoate framework.

Esterification and Transesterification Pathways Involving Benzyl Alcohol

Once the (2E)-but-2-enoic acid or its ester equivalent is synthesized, the final step is the formation of the benzyl ester. This can be achieved through direct esterification of the carboxylic acid with benzyl alcohol or by transesterification from a simpler alkyl ester.

Optimization of Catalyst Systems for Ester Formation

The esterification of a carboxylic acid with an alcohol is an equilibrium-limited reaction. To achieve high yields of benzyl (2E)-but-2-enoate, the use of a catalyst and often the removal of water are necessary. A variety of catalysts, both homogeneous and heterogeneous, can be employed for this transformation.

Homogeneous Catalysts:

Brønsted Acids: Strong acids such as sulfuric acid and p-toluenesulfonic acid are commonly used. However, they can be corrosive and difficult to separate from the product.

Lewis Acids: Metal triflates and other Lewis acids can also catalyze the reaction.

Ionic Liquids: Brønsted acidic ionic liquids have been shown to be effective and reusable catalysts for the esterification of benzyl alcohol with carboxylic acids, offering a greener alternative to traditional mineral acids. niscpr.res.in

Heterogeneous Catalysts:

Solid Acid Catalysts: These offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. Examples include:

Ion-exchange resins: Amberlyst-15 has been successfully used for the synthesis of benzyl propionate. researchgate.net

Zeolites: Zeolites such as H-ZSM-5 have been investigated for the esterification of acetic acid with benzyl alcohol. analis.com.my

Functionalized Carbons and Silicas: Materials functionalized with sulfonic acid groups have shown high catalytic activity in the etherification of glycerol (B35011) with benzyl alcohol, indicating their potential for esterification reactions as well. plapiqui.edu.ar

The optimization of reaction conditions, including catalyst loading, molar ratio of reactants, and reaction temperature, is crucial for maximizing the yield of the desired ester. Response surface methodology (RSM) is a powerful statistical tool that can be used to efficiently optimize these parameters. niscpr.res.inresearchgate.net

Catalyst Type Example Advantages Disadvantages
Homogeneous Brønsted Acid p-Toluenesulfonic acidHigh activity, low costCorrosive, difficult to separate
Homogeneous Ionic Liquid [HSO3-pmim]HSO4Reusable, low corrosivityHigher initial cost
Heterogeneous Solid Acid Amberlyst-15, Zeolite HXEasily separable, reusablePotential for lower activity, mass transfer limitations

This table provides a comparative overview of different catalyst systems for the esterification of benzyl alcohol.

Transesterification Kinetics and Thermodynamic Considerations

Transesterification, the conversion of one ester to another by reaction with an alcohol, is an alternative route to this compound, typically starting from a methyl or ethyl ester of (2E)-but-2-enoic acid. This reaction is also reversible and is often catalyzed by acids, bases, or enzymes.

Lipase-Catalyzed Transesterification:

Enzymes, particularly lipases, have gained significant attention as catalysts for transesterification due to their high selectivity, mild reaction conditions, and environmental compatibility. polimi.itscielo.brresearchgate.net Lipase-catalyzed transesterification of various esters with benzyl alcohol has been reported. researchgate.netmdpi.com

The kinetics of lipase-catalyzed transesterification often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (the ester) to form an acyl-enzyme intermediate, releasing the first product (the alcohol from the starting ester). The acyl-enzyme intermediate then reacts with the nucleophile (benzyl alcohol) to form the final ester product and regenerate the enzyme. researchgate.netnih.gov

Kinetic Parameters:

Kinetic studies are essential for understanding the reaction mechanism and optimizing the process. Key parameters include:

Michaelis-Menten constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

Maximum velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Inhibition constants (Ki): Quantify the extent to which substrates or products inhibit the enzyme's activity.

Studies on the lipase-catalyzed synthesis of ethyl butyrate (B1204436) have shown competitive inhibition by the acid substrate. nih.gov The choice of solvent can also significantly impact the kinetic parameters, with enhanced solvation of the alcohol in a mixed solvent system leading to a lower degree of inhibition. researchgate.net

Thermodynamic Considerations:

The transesterification reaction is governed by thermodynamic equilibrium. The equilibrium constant (K) determines the maximum achievable conversion. A study on the lipase-catalyzed transesterification of benzyl alcohol and butyl acetate (B1210297) in supercritical carbon dioxide determined the standard molar Gibbs energy change (ΔrG°), enthalpy change (ΔrH°), and entropy change (ΔrS°). researchgate.net Understanding these thermodynamic parameters is crucial for predicting the feasibility and extent of the reaction under different conditions. For many transesterification reactions, the enthalpy change is close to zero, and the equilibrium is primarily driven by the relative concentrations of the reactants and products.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound, a significant ester in various chemical applications, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Reaction Environments

Traditional esterification reactions often rely on volatile organic solvents (VOCs) which pose environmental and health risks. Modern approaches to the synthesis of this compound focus on eliminating or replacing these solvents.

Solvent-Free Synthesis: One sustainable approach is the use of solvent-free reaction conditions, particularly in esterification reactions. researchgate.net This can be achieved by heating a mixture of benzyl alcohol and crotonic acid (or its anhydride) with a suitable catalyst. The absence of a solvent simplifies the purification process, reduces waste, and lowers costs. Ultrasound irradiation has been shown to facilitate solvent-free reactions for related benzyl compounds, significantly reducing reaction times from hours to minutes. researchgate.net

Aqueous Environments and Benign Solvents: While direct aqueous synthesis can be challenging due to the low water solubility of the reactants, the use of benign and recyclable solvents is a viable alternative. Polyethylene glycol (PEG), for instance, has been used as a green solvent for the synthesis of benzyl phosphonates, offering excellent yields and avoiding the need for toxic organic solvents. frontiersin.org This methodology could be adapted for the synthesis of this compound.

Synthesis ApproachSolvent/ConditionsKey Advantages
Solvent-FreeNo solvent, potential use of ultrasoundReduced waste, simplified purification, lower cost, faster reaction times
Benign SolventsPolyethylene glycol (PEG), waterEnvironmentally friendly, recyclable, avoids volatile/toxic solvents

Heterogeneous and Biocatalytic Synthesis Routes

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For this compound synthesis, heterogeneous and biocatalytic routes are particularly promising.

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which allows for easy separation and reuse, a key principle of green chemistry. For reactions involving benzyl alcohol, supported metal catalysts have been explored. nih.gov For the esterification to produce this compound, solid acid catalysts like zeolites or ion-exchange resins can be employed. These catalysts are non-corrosive, reusable, and can lead to high product yields, minimizing waste streams associated with homogeneous catalysts.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Lipases, in particular, are widely used for ester synthesis due to their mild reaction conditions (ambient temperature and pressure) and high specificity. The enzymatic synthesis of esters like benzyl acetate and benzyl decanoate (B1226879) has been successfully demonstrated using immobilized lipases, such as Lipase (B570770) B from Candida antarctica (CALB). mdpi.comresearchgate.net This biocatalytic approach can be directly applied to the synthesis of this compound from benzyl alcohol and crotonic acid. Immobilizing the enzyme on a solid support further enhances its stability and allows for easy recovery and reuse, making the process more economically viable. mdpi.com

Catalyst TypeExampleAdvantages
HeterogeneousZeolites, Ion-exchange resinsEasy separation, reusability, reduced corrosion, minimal waste
BiocatalystImmobilized Lipase (e.g., Novozym® 435)High selectivity, mild reaction conditions, biodegradable, reusable

Atom-Economic and Energy-Efficient Methodologies

Atom Economy: The concept of atom economy, a central pillar of green chemistry, focuses on maximizing the incorporation of reactant atoms into the final product. primescholars.com The direct esterification of benzyl alcohol with crotonic acid to form this compound is an inherently atom-economical reaction.

C₇H₈O (Benzyl Alcohol) + C₄H₆O₂ (Crotonic Acid) → C₁₁H₁₂O₂ (this compound) + H₂O

In this reaction, the only byproduct is water, resulting in a high theoretical atom economy. This contrasts sharply with other methods, such as using an acyl chloride with a base, which generates stoichiometric amounts of salt waste. primescholars.com Pericyclic reactions, such as the Diels-Alder reaction, are often cited as prime examples of atom economy, where all atoms of the starting materials are typically present in the product. nih.gov

Energy Efficiency: Reducing energy consumption is another key goal of sustainable synthesis. Biocatalytic routes, which operate at or near ambient temperatures, are significantly more energy-efficient than traditional methods that require high temperatures for refluxing. mdpi.com Similarly, the use of highly active heterogeneous catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and thus conserving energy.

Isolation and Purification Techniques for High Purity (2E) Isomer

Achieving high purity of the desired (2E) isomer of benzyl but-2-enoate is critical for its intended applications. This requires effective separation from starting materials, byproducts, and particularly the (2Z)-isomer.

Chromatographic Separation Methods (e.g., Chiral HPLC for Isomeric Purity)

Chromatography is a powerful technique for the separation and purification of chemical compounds, including geometric isomers. patsnap.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for analyzing and purifying isomers. For separating the (2E) and (2Z) isomers of but-2-enoate derivatives, reversed-phase HPLC is often employed. nih.govnih.gov A C18 column with a mobile phase consisting of mixtures like methanol-water can effectively separate isomers based on their differential partitioning between the stationary and mobile phases. nih.gov

While the term "chiral HPLC" specifically refers to the separation of enantiomers (chiral isomers), the columns and techniques used are highly sophisticated and can be adapted for the challenging separation of geometric isomers (diastereomers). phenomenex.comnih.gov Specialized stationary phases can offer the selectivity needed to resolve the subtle structural differences between the (2E) and (2Z) isomers of benzyl but-2-enoate. hplc.eu The choice of the stationary phase and mobile phase composition is crucial for achieving optimal resolution. researchgate.net

Chromatographic MethodStationary Phase ExampleMobile Phase ExampleApplication
Reversed-Phase HPLCC18 (Separon Si C18)Methanol/WaterSeparation of E/Z isomers of crotonates nih.gov
Preparative HPLCODS-AQAcetonitrile/WaterIsolation of geometric isomers for characterization researchgate.net

Crystallization and Distillation Strategies

For bulk purification, traditional methods like distillation and crystallization remain essential.

Distillation: Fractional distillation under reduced pressure is a standard method for purifying esters with sufficiently high boiling points. This compound has a boiling point of approximately 250.7°C at atmospheric pressure. alfa-chemistry.com Operating under a vacuum lowers the boiling point, which helps to prevent thermal degradation of the compound. google.com This technique is effective for removing impurities with significantly different boiling points, such as residual benzyl alcohol or crotonic acid. However, its effectiveness in separating the (2E) and (2Z) isomers depends on a sufficient difference in their boiling points, which may be minimal.

Crystallization: If the compound is a solid at or near room temperature, or if it forms a stable crystalline solid at lower temperatures, crystallization can be a highly effective purification method. This technique excels at producing materials of very high purity. The process involves dissolving the crude product in a suitable solvent and then changing conditions (e.g., cooling, evaporating the solvent) to induce the crystallization of the desired isomer, leaving impurities in the solution. google.com For esters like benzyl benzoate, recrystallization from a solvent mixture like an alcohol and water has proven effective. google.com This method can be particularly adept at separating geometric isomers if one isomer crystallizes more readily or forms a more stable crystal lattice than the other.

Elucidation of Reactivity and Mechanistic Pathways of Benzyl 2e but 2 Enoate

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in benzyl (B1604629) (2E)-but-2-enoate is the primary site of reactivity. Due to the electron-withdrawing effect of the adjacent ester group, the π-electron density of the alkene is reduced. This electronic feature governs the types of reactions the compound readily undergoes.

Electrophilic Addition Mechanisms (e.g., Halogenation, Hydrohalogenation)

While the double bond is electron-deficient, it can still react with strong electrophiles. The mechanism of these additions is a stepwise process.

Halogenation: The addition of halogens, such as bromine (Br₂), to benzyl (2E)-but-2-enoate proceeds through an electrophilic addition mechanism. The reaction is initiated by the polarization of the Br-Br bond as it approaches the π-electron cloud of the alkene. This leads to the formation of a cyclic bromonium ion intermediate. quora.commasterorganicchemistry.com The nucleophilic bromide ion (Br⁻) then attacks one of the carbons of the cyclic intermediate from the side opposite the bromonium bridge (backside attack). lasalle.edu This results in a stereospecific anti-addition, yielding a vicinal dibromide.

Hydrohalogenation: The addition of hydrogen halides, like hydrogen bromide (HBr), also follows an electrophilic addition pathway. The initial step involves the protonation of the double bond by the acid to form a carbocation intermediate. libretexts.org According to Markovnikov's rule, the proton adds to the less substituted carbon (α-carbon) to generate the more stable carbocation at the β-carbon, which is stabilized by resonance with the carbonyl group. The nucleophilic bromide ion then attacks the carbocation to form the final product. Due to the formation of a planar carbocation intermediate, this reaction is generally not stereoselective. lasalle.edu

Nucleophilic Addition Reactions (e.g., Michael Additions, including Thia-Michael Additions)

The electron-deficient nature of the double bond makes this compound an excellent Michael acceptor, readily undergoing conjugate (or 1,4-) addition with a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org The reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com

The general mechanism involves two key steps:

A nucleophile attacks the electrophilic β-carbon, breaking the π-bond and forming an enolate intermediate which is stabilized by resonance. byjus.com

The enolate is then protonated, typically by the solvent or upon acidic workup, to yield the final 1,4-adduct. byjus.com

Thia-Michael Additions: A prominent example is the thia-Michael reaction, which involves the conjugate addition of a thiol (R-SH) to an α,β-unsaturated carbonyl compound. srce.hrnih.gov This reaction is highly efficient for forming carbon-sulfur bonds. mdpi.com The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion (RS⁻). nih.govacsgcipr.org This thiolate then acts as the nucleophile in the conjugate addition. Catalytic amounts of a base like triethylamine (B128534) are often sufficient for the reaction to proceed to completion. researchgate.net

Stereochemical Outcomes of Additions

The Michael addition can generate up to two new stereocenters, one at the α-carbon and one at the β-carbon of the original double bond. libretexts.org The relative stereochemistry of these centers (syn or anti) is influenced by factors such as the structures of the Michael donor and acceptor, the solvent, and the catalyst used. The stereochemical outcome is determined in the C-C bond-forming transition state. For reactions involving metal enolates, predictive models, such as Heathcock's model, propose a metal-bridged, chair-like transition state to rationalize the observed diastereoselectivity. comporgchem.com

Catalyst Influence on Regio- and Stereoselectivity

Catalysts play a crucial role in controlling both the rate and selectivity of Michael additions.

Base Catalysis: In reactions like the thia-Michael addition, bases are used to generate the active nucleophile (e.g., thiolate from thiol). The choice of base can influence the reaction's efficiency.

Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the this compound, increasing the electrophilicity of the β-carbon and accelerating the reaction. Chiral Lewis acids are widely used to induce enantioselectivity, creating a chiral environment around the substrate that favors the approach of the nucleophile from one face over the other.

Organocatalysis: Chiral organic molecules, such as secondary amines (e.g., prolinol derivatives), can catalyze asymmetric Michael additions. organic-chemistry.org These catalysts often operate by forming a transient nucleophilic enamine or an electrophilic iminium ion, which then reacts with the other component, with stereocontrol dictated by the chiral catalyst. nih.gov

Table 1: Influence of Catalysts on Michael Additions to this compound

Catalyst Type Role Example Outcome
Base Generates nucleophile Triethylamine (for thiols) Accelerates thia-Michael addition
Lewis Acid Activates Michael acceptor TiCl₄, ZnCl₂ Increases reaction rate
Chiral Lewis Acid Asymmetric induction Chiral copper or zinc complexes Enantioselective product formation
Organocatalyst Asymmetric induction Chiral prolinol derivatives Enantioselective product formation

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful methods for constructing cyclic compounds. This compound can participate as the 2π-electron component in these reactions.

Diels-Alder Reaction: As an alkene bearing an electron-withdrawing group, this compound is an effective dienophile in the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com It reacts with a conjugated diene, with the reaction rate being enhanced by electron-donating groups on the diene. libretexts.org

1,3-Dipolar Cycloadditions: This class of reactions involves a 1,3-dipole reacting with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org Examples of 1,3-dipoles include azides, nitrones, and azomethine ylides. mdpi.comorganicchemistrydata.org The reaction is a concerted, pericyclic process. organic-chemistry.org

Regioselectivity and Diastereoselectivity in Cycloadditions

Diels-Alder Reaction: When an unsymmetrical diene reacts with this compound, two different regioisomeric products ("ortho" and "meta") can be formed. The regioselectivity is governed by the electronic interactions between the diene and the dienophile. masterorganicchemistry.com The major product typically arises from the alignment of the most electron-rich carbon of the diene with the most electron-poor carbon (the β-carbon) of the dienophile. chemistrysteps.comvanderbilt.edu The stereochemistry of the reaction is also highly controlled; the reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. Furthermore, there is often a preference for the endo transition state due to favorable secondary orbital interactions, although this can be influenced by steric factors.

Table 2: Potential Regioisomers in the Diels-Alder Reaction of 1-Methoxy-1,3-butadiene with this compound

Reactants Regioisomer Description Expected Outcome
1-Methoxy-1,3-butadiene + this compound "Ortho" Methoxy and Benzyl Ester groups are in a 1,2-relationship Major Product
1-Methoxy-1,3-butadiene + this compound "Meta" Methoxy and Benzyl Ester groups are in a 1,3-relationship Minor Product

1,3-Dipolar Cycloadditions: These reactions also exhibit issues of selectivity.

Regioselectivity: The relative orientation of the dipole and dipolarophile is controlled by frontier molecular orbital (FMO) interactions. The reaction typically favors the regioisomer that results from the best overlap between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. mdpi.com

Diastereoselectivity: When new stereocenters are formed, diastereomeric products can result. The diastereoselectivity is influenced by a combination of steric repulsions and attractive secondary orbital interactions in the transition state. wikipedia.orgnih.gov

Application in Heterocycle Synthesis

This compound, as an α,β-unsaturated ester, serves as a versatile precursor in the synthesis of various heterocyclic systems. Its reactivity is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon of the alkene, making it susceptible to attack by a range of nucleophiles. This dual reactivity is harnessed in cycloaddition and condensation reactions to construct ring structures.

A prominent application is in the synthesis of pyrazoline derivatives. The reaction of an α,β-unsaturated ester with hydrazine (B178648) or its derivatives is a classic method for constructing the pyrazoline ring. The mechanism proceeds through an initial Michael (conjugate) addition of the hydrazine to the β-carbon of the butenoate moiety. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ester's carbonyl carbon, leading to cyclization. Subsequent elimination of benzyl alcohol yields the stable pyrazolinone ring system.

Mechanism: Pyrazolinone Synthesis

Michael Addition: Hydrazine, acting as a nucleophile, attacks the electrophilic β-carbon of this compound.

Proton Transfer: A proton transfer step neutralizes the resulting intermediate.

Intramolecular Cyclization: The terminal amino group of the hydrazine adduct attacks the electrophilic carbonyl carbon of the ester.

Elimination: The tetrahedral intermediate collapses, eliminating the benzyloxy group (which is subsequently protonated to benzyl alcohol) to form the final pyrazolinone product.

This pathway allows for the synthesis of substituted pyrazolines, which are significant scaffolds in medicinal chemistry.

Catalytic Hydrogenation and Selective Reduction of the Alkene

The structure of this compound presents a significant challenge in catalytic hydrogenation: the selective reduction of the carbon-carbon double bond without causing the cleavage (hydrogenolysis) of the benzyl ester group. The benzyl C-O bond is susceptible to reduction under typical hydrogenation conditions, particularly with palladium on carbon (Pd/C), which would yield toluene (B28343) and crotonic acid. unipv.it

Achieving chemoselectivity requires carefully chosen catalytic systems that can differentiate between the two reducible sites.

Selective Alkene Reduction: Systems have been developed that favor the saturation of the alkene while preserving the benzyl ester. One effective method involves using sodium borohydride (B1222165) (NaBH₄) and acetic acid in the presence of a Pd/C catalyst. youtube.comnih.govyoutube.com This system generates hydrogen in situ, allowing for the hydrogenation of the alkene under conditions mild enough to avoid significant O-debenzylation. youtube.comnih.govyoutube.com Another strategy is the use of poisoned catalysts, such as Lindlar's catalyst (Pd/CaCO₃/PbO), which is known for its reduced activity, or the addition of catalyst poisons like diphenylsulfide to a standard Pd/C system. chemistrysteps.comacs.org These modifications deactivate the catalyst surface sufficiently to prevent the more difficult hydrogenolysis of the benzyl group while still allowing for the reduction of the readily accessible alkene. chemistrysteps.com

Hydrogenolysis of the Benzyl Ester: Conversely, standard catalytic hydrogenation conditions, such as using palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂) at atmospheric or elevated pressures, will typically lead to the cleavage of the benzyl ester. unipv.itmdpi.com This process, known as hydrogenolysis, is a common method for removing benzyl protecting groups in organic synthesis. unipv.itnih.gov

The choice of catalyst and reaction conditions dictates the final product, as summarized in the table below.

Catalyst SystemPrimary ReactionMajor Product(s)Reference
NaBH₄, CH₃COOH, Pd/CSelective Alkene ReductionBenzyl butanoate youtube.comnih.gov
Pd/C, Diphenylsulfide (poison)Selective Alkene ReductionBenzyl butanoate chemistrysteps.com
Iridium Complex / HCOOHSelective 1,4-Reduction (Alkene)Benzyl butanoate organic-synthesis.com
H₂, Pd/C (standard conditions)Alkene Reduction & Benzyl HydrogenolysisButanoic acid, Toluene unipv.it
H₂, Raney-NiAlkene Reduction & Benzyl HydrogenolysisButanoic acid, Toluene mdpi.com

Transformations of the Ester Functionality

Hydrolysis Mechanisms (Acid- and Base-Catalyzed)

The ester functionality of this compound can be cleaved through hydrolysis to yield crotonic acid and benzyl alcohol. This transformation can be catalyzed by either acid or base, each proceeding through a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is an equilibrium process and is essentially the reverse of Fischer esterification. masterorganicchemistry.comyoutube.com The mechanism involves the following steps:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon, making it more electrophilic. youtube.comresearchgate.net

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. researchgate.net

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester group.

Elimination: The tetrahedral intermediate collapses, and benzyl alcohol is eliminated as the leaving group.

Deprotonation: The protonated carbonyl of the resulting crotonic acid is deprotonated by water to regenerate the acid catalyst. youtube.com Because the reaction is reversible, it is typically driven to completion by using a large excess of water. masterorganicchemistry.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), hydrolysis is an irreversible process. masterorganicchemistry.comorganic-chemistry.org The mechanism is as follows:

Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the carbonyl carbon of the ester. organic-chemistry.orgnih.gov

Tetrahedral Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate. organic-chemistry.org

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the benzyl alkoxide (PhCH₂O⁻) as the leaving group.

Irreversible Acid-Base Reaction: The expelled benzyl alkoxide is a strong base and immediately deprotonates the newly formed crotonic acid. masterorganicchemistry.com This final, irreversible acid-base step forms the crotonate salt and benzyl alcohol, driving the reaction to completion. masterorganicchemistry.comorganic-chemistry.org

Transesterification Dynamics with Various Alcohols

Transesterification is a process where the benzyl group of this compound is exchanged with the alkyl group of another alcohol. This reaction is an equilibrium process that can be catalyzed by either an acid or a base. masterorganicchemistry.com To favor the formation of the new ester, the reactant alcohol is typically used in large excess or as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is first protonated, followed by nucleophilic attack from the new alcohol (e.g., ethanol). After a series of proton transfers, benzyl alcohol is eliminated, and deprotonation yields the new ester (e.g., ethyl (2E)-but-2-enoate). masterorganicchemistry.com

Base-Catalyzed Transesterification: This pathway requires a catalytic amount of a strong base to generate an alkoxide from the new alcohol. For instance, using sodium methoxide (B1231860) in methanol, the methoxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then expels the benzyl alkoxide ion to form the new methyl ester. masterorganicchemistry.com

Reactant AlcoholCatalyst TypeProduct EsterProduct Alcohol
Methanol (CH₃OH)Acid or BaseMethyl (2E)-but-2-enoateBenzyl alcohol
Ethanol (B145695) (C₂H₅OH)Acid or BaseEthyl (2E)-but-2-enoateBenzyl alcohol
Isopropanol ((CH₃)₂CHOH)Acid or BaseIsopropyl (2E)-but-2-enoateBenzyl alcohol

Reduction of the Ester Group to Aldehydes or Alcohols

The ester group in this compound can be reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohols: Strong hydride reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol. jst.go.jp This reaction proceeds through an aldehyde intermediate, which is more reactive than the starting ester and is immediately reduced further. jst.go.jp The reaction of this compound with LiAlH₄ would result in the formation of two alcohols: (2E)-but-2-en-1-ol from the reduction of the ester functionality, and benzyl alcohol, which is released upon cleavage. The alkene may also be reduced depending on the reaction conditions.

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is a more delicate transformation that requires a less reactive, sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. mdpi.comacs.org When one equivalent of DIBAL-H is added at low temperatures (typically -78 °C), it coordinates to the ester's carbonyl oxygen and delivers a single hydride. youtube.commdpi.com This forms a stable tetrahedral intermediate that does not collapse to release the alkoxide. mdpi.com Upon subsequent aqueous workup, the intermediate is hydrolyzed to yield (2E)-but-2-enal (crotonaldehyde). Maintaining the low temperature is crucial to prevent the intermediate from decomposing and undergoing a second reduction to the alcohol. youtube.comacs.org

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester group undergoes nucleophilic acyl substitution with a variety of nucleophiles beyond water (hydrolysis) and alcohols (transesterification). organic-synthesis.comorganic-chemistry.org These reactions all proceed through a characteristic two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.com

Amidation (Ammonolysis): this compound can react with ammonia (B1221849) or primary and secondary amines to form the corresponding (2E)-but-2-enamide. The amine acts as the nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate eliminates benzyl alcohol. The reaction is typically slower than hydrolysis and may require elevated temperatures to proceed at a reasonable rate. The resulting amide is a stable functional group found in many biologically active molecules.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) are potent carbon nucleophiles that react readily with esters. However, the reaction does not stop after a single addition. The initial nucleophilic acyl substitution produces a ketone intermediate. researchgate.net This ketone is more reactive towards the Grignard reagent than the starting ester, so it immediately undergoes a second nucleophilic addition to yield a tertiary alcohol after acidic workup. researchgate.net In the case of this compound, the reaction is further complicated by the possibility of 1,4-conjugate addition to the α,β-unsaturated system, which competes with the 1,2-addition at the carbonyl carbon. The specific outcome depends on the structure of the Grignard reagent and the reaction conditions.

Reactivity of the Benzyl Moiety and Aromatic Functionalization

The benzyl moiety of this compound offers several sites for chemical modification, primarily at the benzylic position (the CH₂ group) and on the aromatic ring itself. These sites allow for a range of functionalization reactions, enhancing the molecular complexity and providing pathways to diverse chemical structures.

The benzylic position is particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates such as radicals, carbocations, and anions through resonance. This inherent stability facilitates various functionalization reactions.

Benzylic Oxidation: A key transformation is the oxidation of the benzylic C-H bonds. masterorganicchemistry.comambeed.com Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) can aggressively oxidize the benzylic carbon. masterorganicchemistry.commasterorganicchemistry.com For this reaction to proceed, at least one benzylic hydrogen must be present. masterorganicchemistry.comyoutube.com The reaction typically cleaves the bond between the benzylic carbon and the ester oxygen, as well as any other alkyl groups, ultimately converting the entire benzyl group into a benzoic acid. masterorganicchemistry.com Under milder conditions, selective oxidation to form aldehydes or ketones is possible. For instance, manganese dioxide (MnO₂) can selectively oxidize benzylic alcohols to the corresponding carbonyl compounds. youtube.com Recent advancements have focused on developing more selective and sustainable methods, including metal-catalyzed oxidations using catalysts based on copper, iron, and rhodium, as well as photochemical and electrochemical approaches. nih.govacs.orgnih.gov

Benzylic Halogenation: The benzylic position can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This reaction proceeds via a resonance-stabilized benzylic radical, leading to the selective substitution of a benzylic hydrogen with a halogen atom. This provides a versatile synthetic handle for subsequent nucleophilic substitution reactions.

Direct C-H Acylation: Modern catalytic methods allow for the direct acylation of benzylic C-H bonds. By merging N-heterocyclic carbene (NHC) and photoredox catalysis, a diverse range of benzylic ketones can be prepared under mild conditions with good functional group tolerance and high site selectivity. slsp.ch

The benzene ring of the benzyl group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The substituent already present on the ring—in this case, the -CH₂O(CO)CH=CHCH₃ group—dictates the position(s) of substitution.

The -CH₂- moiety attached to the ring acts as a weak electron-donating group (activating group) through an inductive effect. organicchemistrytutor.comyoutube.com Activating groups direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org This is because the carbocation intermediates (sigma complexes) formed during ortho and para attack are more stabilized by resonance than the intermediate for meta attack. organicchemistrytutor.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the benzyl moiety of this compound would be expected to yield a mixture of ortho- and para-substituted products. latech.edu

Reaction TypeTypical ReagentsExpected Major ProductsDirecting Influence
NitrationHNO₃, H₂SO₄Ortho- and Para-nitro derivativesOrtho, Para-directing
HalogenationBr₂, FeBr₃ or Cl₂, FeCl₃Ortho- and Para-halo derivativesOrtho, Para-directing
SulfonationFuming H₂SO₄Ortho- and Para-sulfonic acid derivativesOrtho, Para-directing
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho- and Para-acyl derivativesOrtho, Para-directing

Benzyl esters are frequently used as protecting groups for carboxylic acids in organic synthesis because they are stable under many reaction conditions but can be removed selectively. thieme-connect.com The cleavage of the benzyl ester in this compound regenerates the but-2-enoic acid and releases toluene or a related benzyl derivative.

Catalytic Hydrogenolysis: The most common method for benzyl ester deprotection is catalytic hydrogenolysis. commonorganicchemistry.com This involves reacting the ester with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.comorganic-chemistry.org The reaction is typically clean and efficient, yielding the carboxylic acid and toluene as the only byproduct. organic-chemistry.org Transfer hydrogenolysis, using a hydrogen source like triethylsilane or cyclohexadiene in situ, offers a milder alternative that can be more compatible with other reducible functional groups. thieme-connect.comorganic-chemistry.org

Acidic/Lewis Acid Cleavage: Benzyl esters can also be cleaved under acidic conditions. Strong Lewis acids such as aluminum trichloride (B1173362) (AlCl₃), tin(IV) chloride (SnCl₄), or anhydrous ferric chloride (FeCl₃) can effectively catalyze the deprotection, often in the presence of a scavenger like anisole (B1667542) to trap the resulting benzyl cation. researchgate.net

Other Methods: A variety of other reagents can achieve chemoselective cleavage. For example, nickel boride has been shown to cleave benzyl esters while leaving other ester types (methyl, ethyl, t-butyl) and benzyl ethers unaffected. organic-chemistry.orgresearchgate.net More recently, visible-light-mediated photoredox catalysis has emerged as a mild and green alternative for debenzylation. researchgate.net

MethodReagents and ConditionsKey FeaturesCitation
Catalytic HydrogenolysisH₂, Pd/C in solvents like MeOH or EtOAcMost common, clean, high yield. commonorganicchemistry.com
Transfer HydrogenolysisEt₃SiH, PdCl₂Mild conditions, compatible with alkenes. thieme-connect.com
Lewis Acid CatalysisSnCl₄ or AlCl₃, often with anisoleChemoselective over benzyl ethers, amides. researchgate.net
Nickel BorideNiCl₂·6H₂O, NaBH₄ in MeOHChemoselective cleavage; unaffected by many other protecting groups. organic-chemistry.org
PhotocatalysisVisible light, organophotocatalystMild, non-hydrogenolytic, green alternative. researchgate.net

Cascade and Multi-Component Reactions Involving this compound

Cascade reactions, also known as domino or tandem reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. beilstein-journals.orgtcichemicals.com this compound possesses key structural features that make it a suitable candidate for such processes.

The most significant feature is the α,β-unsaturated ester moiety, which functions as an excellent Michael acceptor. nih.gov In a Michael addition, a nucleophile adds to the β-carbon of the conjugated system. nih.gov This initial addition can trigger a subsequent intramolecular reaction, initiating a cascade sequence.

Michael-Initiated Ring-Closure (MIRC) Cascades: this compound can react with a binucleophile in a MIRC cascade. For instance, a nucleophile containing a secondary amine or thiol could first add to the β-position. The resulting enolate intermediate could then cyclize by attacking another electrophilic site within the same molecule or a second reactant, leading to the formation of complex heterocyclic structures.

Multi-Component Reactions (MCRs): In an MCR, three or more reactants combine in a single step. tcichemicals.comnih.gov this compound can serve as the Michael acceptor component in such reactions. For example, in a variation of the Hantzsch dihydropyridine (B1217469) synthesis, an aldehyde, a β-ketoester, and ammonia combine. nih.gov A similar MCR could be envisioned where this compound replaces a component, reacting with a pre-formed enamine or another nucleophile in a sequence of Michael addition and subsequent cyclocondensation steps. nih.gov Copper-catalyzed cascade reactions of α,β-unsaturated esters with other substrates like keto esters have been reported, proceeding through conjugate addition followed by aldolization and lactonization, demonstrating the utility of this class of compounds in complex transformations. beilstein-journals.org

While specific, named MCRs prominently featuring this compound are not extensively documented, its role as a Michael acceptor makes its participation in such synthetic strategies highly plausible. nih.govmdpi.com The development of novel cascade and multi-component reactions often relies on the predictable reactivity of functional groups like the α,β-unsaturated system present in this molecule.

Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of benzyl (B1604629) (2E)-but-2-enoate provides distinct signals corresponding to each unique proton environment within the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-) are observed as a characteristic singlet at approximately δ 5.1-5.2 ppm. rsc.orgoregonstate.edu

The protons on the but-2-enoate moiety give rise to key signals that confirm the structure and stereochemistry. The methyl protons (-CH₃) appear as a doublet of doublets around δ 1.8-1.9 ppm. The vinylic proton adjacent to the methyl group (H-3) resonates as a doublet of quartets at about δ 6.9-7.0 ppm, while the vinylic proton adjacent to the carbonyl group (H-2) is found further downfield as a doublet of quartets near δ 5.8-5.9 ppm. The large coupling constant (typically around 15.6 Hz) between the two vinylic protons is definitive evidence for the trans or (E)-configuration of the double bond.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom. spectrabase.comchemicalbook.com The carbonyl carbon of the ester is the most deshielded, appearing around δ 166.0 ppm. The carbons of the aromatic ring resonate in the δ 127.0-136.0 ppm region. The benzylic methylene carbon gives a signal near δ 66.0 ppm. Within the crotonate chain, the vinylic carbons are observed at approximately δ 123.0 ppm (C-2) and δ 144.0 ppm (C-3), while the methyl carbon appears at around δ 18.0 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl (2E)-but-2-enoate
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-~166.0
Benzyl CH₂~5.15 (s)~66.0
Aromatic C (ipso)-~136.0
Aromatic C (ortho, meta, para)~7.35 (m)~127.0-129.0
Vinylic CH (α to C=O)~5.85 (dq)~123.0
Vinylic CH (β to C=O)~6.95 (dq)~144.0
Methyl CH₃~1.88 (dd)~18.0

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. researchgate.netprinceton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment maps out proton-proton couplings. For this compound, a COSY spectrum would show a strong cross-peak between the two vinylic protons (H-2 and H-3), confirming their connectivity. It would also show a correlation between the vinylic proton H-3 and the methyl protons, establishing the but-2-enoate fragment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. researchgate.netresearchgate.net This technique would show cross-peaks connecting the benzylic proton signals to the benzylic carbon signal, the aromatic proton signals to the aromatic carbon signals, and the vinylic and methyl proton signals to their respective carbon signals, confirming the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. researchgate.netresearchgate.net Key HMBC correlations for this compound would include a cross-peak from the benzylic methylene protons to the carbonyl carbon, unequivocally linking the benzyl group to the but-2-enoate moiety. Correlations from the vinylic protons to the carbonyl carbon would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining stereochemistry by identifying protons that are close in space. For this compound, a NOESY spectrum would not show a significant correlation between the vinylic proton H-2 and the methyl protons, which is consistent with the (E)-isomer where they are on opposite sides of the double bond.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₁H₁₂O₂. Its calculated monoisotopic mass is 176.083730 g/mol . chemeo.comchemspider.com HRMS analysis would confirm this exact mass, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions, which provides further structural information. csic.esnih.govlibretexts.org In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 176.

A primary and highly characteristic fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond. This leads to the formation of the very stable tropylium cation (a rearranged benzyl cation) at m/z 91. core.ac.uk This is often the base peak in the spectrum. Another significant fragmentation involves a McLafferty-type rearrangement if applicable, or cleavage at the ester linkage, which could produce a crotonyl cation [CH₃CH=CHCO]⁺ at m/z 69.

Table 2: Expected HRMS Fragmentation for this compound
m/zIon FormulaIdentity
176.0837[C₁₁H₁₂O₂]⁺Molecular Ion
91.0548[C₇H₇]⁺Tropylium Cation
85.0289[C₄H₅O₂]⁺Crotonic Acid Radical Cation
69.0340[C₄H₅O]⁺Crotonyl Cation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a valuable fingerprint of the compound's structure.

The IR spectrum of this compound displays several characteristic absorption bands that correspond to its functional groups. uomustansiriyah.edu.iqlibretexts.orglibretexts.org

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group appears in the region of 1715-1730 cm⁻¹.

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the crotonate moiety is expected around 1650-1660 cm⁻¹.

C-O Stretch: The ester C-O stretching vibrations typically produce strong bands in the 1150-1250 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The aromatic ring gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and several C=C in-ring stretching absorptions between 1450-1600 cm⁻¹. libretexts.org

=C-H Bend: An important band for confirming the (E)-stereochemistry is the out-of-plane C-H bend for the trans-disubstituted double bond, which typically appears as a strong absorption near 960-970 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. theaic.orgnih.gov While C=O stretching is often weaker in Raman spectra compared to IR, the C=C double bond and aromatic ring stretching vibrations typically produce strong and sharp Raman bands, making it a useful technique for confirming these structural features.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C=O (Ester)Stretch1715-1730 (Strong)1715-1730 (Weak)
C=C (Alkene)Stretch1650-1660 (Medium)1650-1660 (Strong)
C-O (Ester)Stretch1150-1250 (Strong)Medium-Weak
Aromatic C=CRing Stretch1450-1600 (Multiple, Medium)1580-1600 (Strong)
Aromatic C-HStretch~3030-3080 (Medium)~3060 (Strong)
=C-H (trans)Out-of-plane Bend960-970 (Strong)Weak
Aliphatic C-HStretch2850-3000 (Medium)2850-3000 (Medium)

Conformational Insights from Vibrational Modes

The vibrational spectrum of this compound can be conceptually divided into contributions from the benzyl group, the α,β-unsaturated ester moiety, and the coupling between these units. Key vibrational modes sensitive to conformational changes include the C-O stretching and C-C-O bending vibrations of the ester group, as well as the out-of-plane bending modes of the vinyl and aromatic protons.

Table 1: Predicted Dominant Vibrational Modes and Their Conformational Sensitivity for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)DescriptionPotential Conformational Insight
C=O Stretch1715-1730Stretching of the carbonyl double bond in the ester.The exact frequency can be influenced by the planarity of the conjugated system. Deviations from planarity, due to steric hindrance, could lead to a shift to higher wavenumbers.
C=C Stretch1640-1680Stretching of the carbon-carbon double bond in the butenoate moiety.The intensity and position of this band are sensitive to the conjugation with the carbonyl group. Different conformers may exhibit slight variations in the degree of conjugation.
C-O-C Stretch (asymmetric)1250-1300Asymmetric stretching of the ester C-O-C linkage.Rotational isomers (rotamers) around the C-O single bonds can lead to the appearance of multiple bands or broadening of this absorption, reflecting different conformational states.
C-O-C Stretch (symmetric)1000-1150Symmetric stretching of the ester C-O-C linkage.Similar to the asymmetric stretch, this mode is sensitive to the conformation around the ester group.
=C-H Out-of-Plane Bend960-980Out-of-plane bending of the hydrogens on the trans-substituted double bond. A strong, characteristic band for the (2E)-isomer.The presence and sharpness of this band confirm the trans stereochemistry of the double bond.
Aromatic C-H Out-of-Plane Bend690-770Collective out-of-plane bending of the five adjacent hydrogen atoms on the monosubstituted benzene (B151609) ring.The number and position of these bands can provide information about the substitution pattern of the aromatic ring.

Note: The wavenumber ranges are estimates based on typical values for similar functional groups and may vary in the actual spectrum of this compound.

Conformational analysis of similar ester compounds often reveals a preference for a planar arrangement of the C=C-C=O conjugated system to maximize π-orbital overlap. For this compound, the most stable conformer is likely to have a near-planar butenoate group. However, rotation around the O-CH₂ and CH₂-phenyl bonds of the benzyl group allows for multiple, low-energy conformations. These different spatial arrangements can influence the vibrational coupling between the benzyl and butenoate moieties, leading to subtle shifts in the observed spectral bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic structure of molecules containing chromophores. In this compound, the primary chromophores are the benzene ring of the benzyl group and the α,β-unsaturated ester system. The conjugation between the carbon-carbon double bond and the carbonyl group in the butenoate moiety, as well as the electronic influence of the benzyl group, dictates the UV-Vis absorption characteristics of the molecule.

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, two main π systems contribute to these transitions: the conjugated C=C-C=O system and the aromatic benzene ring.

The conjugated enoate system is expected to have a strong π → π* absorption band, likely in the range of 210-240 nm. The extended conjugation shifts the absorption to a longer wavelength (a bathochromic or red shift) compared to a non-conjugated double bond or carbonyl group.

The benzene ring exhibits characteristic π → π* transitions. The primary (E₂) band, which is very intense, typically appears around 204 nm. The secondary (B) band, which is less intense and shows fine vibrational structure, is usually observed around 255-265 nm for monosubstituted benzenes.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. They are generally of much lower intensity than π → π* transitions and appear at longer wavelengths. For α,β-unsaturated esters, the n → π* transition is often observed as a weak shoulder or a distinct band in the 300-350 nm region.

The solvent used for UV-Vis analysis can influence the position of the absorption maxima. Polar solvents can stabilize the ground state of the n-electrons more than the excited state, leading to a shift to shorter wavelengths (a hypsochromic or blue shift) for n → π* transitions. Conversely, π → π* transitions often show a slight bathochromic shift in polar solvents.

Table 2: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound

Expected λmax (nm)Molar Absorptivity (ε)Type of TransitionChromophore
~210-240Highπ → πConjugated C=C-C=O system
~255-265Low to Mediumπ → π (B-band)Benzene ring
~300-350Very Lown → π*Carbonyl group (C=O)

Note: These values are estimations based on the electronic transitions of similar compounds. The exact λmax and ε values would need to be determined experimentally.

The UV-Vis spectrum provides a direct probe of the extent of conjugation within the molecule. Any disruption of the planarity of the C=C-C=O system, for instance, due to steric hindrance in certain derivatives, would be expected to cause a hypsochromic shift and a decrease in the molar absorptivity of the primary π → π* transition.

X-ray Crystallography of this compound and its Derivatives (if crystalline)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. libretexts.org This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and stereochemistry. nih.gov For X-ray crystallographic analysis to be performed, the compound must be obtained in the form of a single, well-ordered crystal. msu.edu

While there are no publicly available crystal structures for this compound itself, analysis of crystal structures of related benzyl esters can provide a strong basis for predicting its solid-state conformation. For instance, the crystal structure of the benzyl ester of proline hydrochloride has been determined, revealing details of its molecular conformation. iucr.org

Should single crystals of this compound or its derivatives be obtained, X-ray diffraction analysis would yield a wealth of structural information. Key insights would include:

Confirmation of Stereochemistry: The trans or (E) configuration of the double bond would be unequivocally confirmed.

Conformational Details: The precise torsion angles around the single bonds would be determined, revealing the preferred conformation of the ester group and the orientation of the benzyl moiety relative to the butenoate chain. This would allow for the validation of conformational preferences predicted by spectroscopic methods or computational modeling.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, showing any significant intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings. These interactions play a crucial role in the physical properties of the solid material.

Bond Lengths and Angles: Precise measurements of bond lengths would provide experimental evidence for the degree of electron delocalization within the conjugated system. For example, the C-C single bond between the carbonyl group and the double bond is expected to be shorter than a typical C-C single bond due to partial double bond character.

Table 3: Hypothetical Crystallographic Data Table for a Derivative of this compound

ParameterExample ValueInformation Provided
Crystal SystemMonoclinicThe basic symmetry of the crystal lattice.
Space GroupP2₁/cThe specific symmetry elements present in the unit cell.
a, b, c (Å)10.5, 8.2, 12.1The dimensions of the unit cell.
β (°)98.5The angle of the unit cell for a monoclinic system.
V (ų)1025The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Note: This table is purely illustrative and represents typical data that would be obtained from an X-ray crystallographic study of a similar organic molecule.

The process of obtaining suitable crystals can be a significant challenge and is often the rate-limiting step in X-ray crystallographic analysis. nih.gov It typically involves the slow evaporation of a solvent from a saturated solution of the compound, or other techniques like vapor diffusion or slow cooling. msu.edu

Advanced Chromatographic Techniques for Purity and Isomeric Composition

Chromatographic methods are indispensable for the separation, purification, and analysis of organic compounds. For a substance like this compound, advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are crucial for assessing its purity and determining its isomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The volatility and polarity of the compound determine its retention time—the time it takes to travel through the column.

For this compound, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, would likely provide good chromatographic resolution. The NIST WebBook provides an example of a GC method for benzyl (E)-2-butenoate using a SPB-5 capillary column.

After separation in the GC column, the eluted compounds enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which involves bombarding the molecules with high-energy electrons. This process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), and a mass spectrum is produced. The mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparison with spectral libraries or through interpretation of the fragmentation pattern.

GC-MS is highly effective for:

Purity Assessment: The chromatogram will show a major peak for this compound and smaller peaks for any impurities. The area of each peak is proportional to the amount of the corresponding compound, allowing for quantitative assessment of purity.

Isomeric Analysis: GC can often separate geometric isomers. The (2E)- and (2Z)-isomers (cis and trans) of but-2-enoate would likely have different retention times, enabling their separation and quantification.

Identification of By-products: The mass spectra of impurity peaks can be used to identify potential by-products from the synthesis, such as benzyl alcohol, crotonic acid, or products of side reactions.

Table 4: Typical GC-MS Parameters for the Analysis of this compound

ParameterTypical SettingPurpose
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)Provides separation of analytes.
Carrier GasHeliumInert mobile phase to carry the sample through the column.
Inlet Temperature250 °CEnsures rapid vaporization of the sample.
Oven ProgramStart at 100 °C, ramp at 10 °C/min to 280 °CA temperature gradient to elute compounds with a range of boiling points.
Ionization ModeElectron Impact (EI) at 70 eVStandard ionization method that produces a reproducible fragmentation pattern.
Mass AnalyzerQuadrupoleScans a range of m/z values to generate the mass spectrum.
MS Scan Range40-400 amuCovers the expected mass range of the parent ion and its fragments.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is complementary to GC. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable. While this compound is amenable to GC, HPLC offers alternative selectivity and can be advantageous in certain analytical scenarios, such as for the analysis of reaction mixtures or for preparative-scale purification.

In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase. The separation mechanism depends on the nature of the stationary and mobile phases. For a molecule with the polarity of this compound, reversed-phase HPLC is the most common mode.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Detection in HPLC is often performed using a UV-Vis detector. Since this compound possesses strong chromophores (the aromatic ring and the conjugated system), it can be readily detected by UV absorbance at a wavelength corresponding to one of its absorption maxima (e.g., around 220 nm or 260 nm).

HPLC is well-suited for:

Purity Determination: Similar to GC, HPLC can separate impurities from the main compound, allowing for purity assessment. The high efficiency of modern HPLC columns can resolve even closely related impurities.

Isomeric Separation: HPLC can be a very effective tool for separating geometric isomers. The different shapes of the (2E)- and (2Z)-isomers can lead to different interactions with the stationary phase, resulting in different retention times.

Analysis of Non-volatile Components: If the sample contains non-volatile impurities or starting materials (e.g., salts or polymeric by-products), HPLC would be the method of choice as these would not be amenable to GC analysis.

Table 5: Typical HPLC Parameters for the Analysis of this compound

ParameterTypical SettingPurpose
ColumnC18, 250 mm x 4.6 mm ID, 5 µm particle sizeA standard reversed-phase column for the separation of moderately non-polar compounds.
Mobile PhaseIsocratic or gradient elution with a mixture of water and acetonitrile or methanol.The liquid that carries the sample through the column. A gradient (changing composition over time) can improve separation of complex mixtures.
Flow Rate1.0 mL/minA typical flow rate for an analytical HPLC column.
Column Temperature25-40 °CControlling the temperature can improve the reproducibility and efficiency of the separation.
DetectionUV-Vis detector set at a wavelength of high absorbance (e.g., 220 nm or 260 nm).Monitors the column effluent for UV-absorbing compounds.
Injection Volume10-20 µLThe volume of the sample solution introduced into the HPLC system.

By employing these advanced chromatographic techniques, a comprehensive analytical characterization of this compound can be achieved, ensuring its identity, purity, and isomeric integrity.

Computational and Theoretical Investigations of Benzyl 2e but 2 Enoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed understanding of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, offering a window into the electronic world of molecules like benzyl (B1604629) (2E)-but-2-enoate. aun.edu.eg DFT, known for its balance of accuracy and computational cost, is particularly well-suited for studying the electronic structure and properties of organic esters. arabjchem.org Ab initio methods, while more computationally intensive, can provide highly accurate benchmark data. researchgate.net

The electronic structure dictates the chemical and physical properties of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. chalcogen.ro

For benzyl (2E)-but-2-enoate, the HOMO is expected to be localized primarily on the but-2-enoate moiety and the oxygen atoms, which are rich in electron density. The LUMO is likely distributed across the conjugated system, including the carbonyl group and the benzene (B151609) ring. A smaller HOMO-LUMO gap suggests higher reactivity, indicating the molecule is more susceptible to electronic transitions and reactions. chalcogen.ro These calculations help predict sites of electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. researchgate.net

DescriptorFormulaSignificance for this compound
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ) χ = (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω) ω = μ2 / 2ηPropensity to accept electrons.

This table outlines key quantum chemical descriptors and their relevance, calculated from HOMO and LUMO energies.

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. This compound possesses several rotatable bonds, leading to a complex conformational landscape. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. youtube.com By scanning the PES, computational chemists can identify stable conformers (local minima) and the transition states that connect them. researchgate.net

For this compound, key rotations would be around the C-O and O-CH₂ bonds of the ester linkage. Computational scans of the dihedral angles associated with these bonds reveal the energy barriers to rotation and the relative populations of different conformers at a given temperature. This information is critical for understanding the molecule's average structure and how its shape influences its interactions and reactivity.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) are routinely performed. arabjchem.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, can predict ¹H and ¹³C NMR spectra with high accuracy. arabjchem.org Comparing calculated spectra for different possible isomers or conformers with experimental data is a powerful method for structural assignment. github.io

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of IR absorption bands. nih.gov For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the ester, the C=C stretch of the alkene, and various C-H stretches of the aromatic ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT would predict the wavelength of maximum absorption (λmax) associated with π→π* transitions within the conjugated system. chemrxiv.org

Spectroscopic ParameterComputational MethodPredicted Value (Illustrative)Key Structural Feature
¹H NMR Chemical Shift (C=O-CH) DFT/GIAO~6.9-7.1 ppmProton on the double bond adjacent to the carbonyl.
¹³C NMR Chemical Shift (C=O) DFT/GIAO~165-167 ppmCarbonyl carbon of the ester group.
IR Frequency (C=O stretch) DFT (B3LYP/6-31G)~1720-1740 cm⁻¹Ester carbonyl vibration.
UV-Vis λmax TD-DFT~210-230 nmπ→π transition of the conjugated system.

This table provides illustrative examples of computationally predicted spectroscopic data for this compound.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing detailed information about the transformation from reactants to products.

For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. Locating the geometry of this TS and calculating its energy is a primary goal of computational reaction modeling. researchgate.net The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier. chemrxiv.org

For example, in the hydrolysis of this compound, computational methods can model the stepwise mechanism involving the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon. Calculations would identify the tetrahedral intermediate and the transition states leading to its formation and breakdown. The calculated energy barriers can predict reaction rates and explain how factors like catalysts or substituents influence them. chemrxiv.org

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. github.io This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally demanding but allows for the modeling of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial in protic solvents.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

For a molecule like this compound, which is recognized for its flavor and fragrance properties, MD simulations can be particularly insightful. hilarispublisher.com Such simulations can predict how the molecule behaves in different environments, such as in a food matrix or in contact with olfactory receptors. hilarispublisher.com The simulations involve calculating the forces between atoms and using these forces to predict their motion, providing a detailed view of the molecule's behavior at an atomic level. acs.org

Key areas of investigation for this compound using MD simulations would include:

Conformational Analysis: The molecule's ester linkage and the presence of both a phenyl ring and a butenoate chain allow for a range of possible three-dimensional shapes. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is crucial as the shape of the molecule can significantly influence its biological activity and sensory perception.

Solvation Dynamics: Understanding how this compound interacts with solvents like water or ethanol (B145695) is important for its application in food and beverages. hilarispublisher.com MD simulations can model the arrangement of solvent molecules around the solute, calculate solvation free energies, and analyze hydrogen bonding and other non-covalent interactions. hilarispublisher.comaithority.com

Intermolecular Interactions: In a complex system, this compound would interact with other molecules. MD simulations can model these interactions, which is key to understanding its volatility and how it is released from a food or fragrance product. nih.gov For instance, simulations could model its interaction with lipid bilayers to understand its behavior in biological membranes. um.es

A hypothetical MD simulation setup for this compound might involve the parameters outlined in the table below.

ParameterTypical Value/MethodInformation Gained
Force FieldCHARMM, AMBER, GROMOSDefines the potential energy function of the system.
Solvent ModelTIP3P, SPC/E (for water)Represents the solvent environment.
EnsembleNPT (constant Number of particles, Pressure, Temperature)Simulates realistic laboratory conditions.
Simulation TimeNanoseconds to MicrosecondsDetermines the timescale of observable molecular motions.
Analysis MetricsRMSD, RMSF, Radial Distribution Functions, Hydrogen Bond AnalysisProvides quantitative data on conformational stability, flexibility, and intermolecular interactions.

Quantitative Structure-Reactivity and Structure-Selectivity Relationships (QSRR/QSSR)

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Selectivity Relationships (QSSR) are computational models that aim to correlate the structural features of a molecule with its chemical reactivity and selectivity, respectively. wikipedia.org For this compound, developing such models could predict its behavior in various chemical reactions, such as hydrolysis of the ester bond or addition reactions at the carbon-carbon double bond. researchgate.netnih.gov

These models are built upon the principle that the chemical structure of a molecule dictates its properties and reactivity. neovarsity.org By quantifying specific structural or physicochemical properties, known as molecular descriptors, it is possible to create a mathematical equation that predicts a particular outcome. drugdesign.org

For this compound, relevant descriptors could be categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for predicting susceptibility to nucleophilic or electrophilic attack.

Steric Descriptors: These relate to the size and shape of the molecule. Molar volume, surface area, and specific steric parameters (like Taft's Es) can help predict how the molecule's geometry might hinder or facilitate a reaction. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. It can be crucial in predicting reaction rates in multiphase systems or interactions with biological macromolecules. researchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A hypothetical QSRR study on the hydrolysis rate of a series of benzyl esters, including this compound, could lead to an equation of the form:

log(k) = c₀ + c₁σ + c₂Es + c₃logP*

Where:

log(k) is the logarithm of the reaction rate constant.

σ * is the Taft polar substituent constant, an electronic descriptor.

Es is the Taft steric parameter.

logP is the hydrophobicity descriptor.

c₀, c₁, c₂, c₃ are coefficients determined by statistical regression analysis.

The development of such models would be invaluable for designing new molecules with desired reactivity or for predicting the stability of this compound under various conditions without the need for extensive experimental work.

The table below lists some common molecular descriptors and the properties they can help predict in the context of a QSRR/QSSR study.

Descriptor TypeExample DescriptorPredicted Property/Relationship
ElectronicHOMO/LUMO EnergiesSusceptibility to electrophilic/nucleophilic attack, reaction kinetics.
ElectronicPartial Atomic ChargesSites of electrostatic interaction, reactivity towards charged species.
StericMolar VolumeInfluence of molecular size on reaction accessibility.
StericSterimol ParametersDirectional steric effects on transition state stability and selectivity. nih.gov
HydrophobiclogPPartitioning behavior in different phases, interaction with nonpolar environments.
TopologicalWiener IndexCorrelation with boiling point, viscosity, and other bulk properties.

Academic Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

While benzyl (B1604629) (2E)-but-2-enoate is categorized as an organic building block and a potential intermediate in the synthesis of more complex molecules, detailed, multi-step synthetic pathways originating from this specific compound to produce natural products or pharmaceutical intermediates are not extensively documented in readily accessible scientific literature. Its potential lies in the reactivity of the crotonate moiety, which can participate in various addition reactions, and the benzyl group, which can be removed under specific conditions.

Precursor in the Synthesis of Natural Products and Bioactive Scaffolds

The synthesis of natural products often involves the meticulous construction of complex molecular frameworks. rsc.org Compounds containing the butenoate scaffold are integral to numerous biologically active molecules. In principle, benzyl (2E)-but-2-enoate could serve as a starting material in synthetic strategies where the crotonate unit is elaborated through conjugate additions, cycloadditions, or other transformations to build the core structure of a target natural product. The benzyl ester serves as a protecting group for the carboxylic acid, which can be cleaved via hydrogenolysis under mild conditions late in a synthetic sequence to reveal the free acid without disturbing other sensitive functional groups. However, specific examples detailing its incorporation into a named natural product are sparse in peer-reviewed journals.

Building Block for Pharmaceutical Intermediates (focus on synthesis)

Similarly, in pharmaceutical synthesis, the development of efficient routes to active pharmaceutical ingredients (APIs) is a primary goal. acs.org this compound possesses structural features that make it a plausible precursor for pharmaceutical intermediates. The α,β-unsaturated ester is a key pharmacophore in some drug classes and a versatile handle for further chemical modification. Biocatalytic methods and enzymatic reactions are increasingly employed to shorten synthetic routes to APIs, and unsaturated esters are often suitable substrates for such transformations. acs.org Despite this potential, published research explicitly detailing the use of this compound as a key building block in the synthesis of a specific pharmaceutical intermediate is not widely available.

Monomer and Co-Monomer in Polymerization Research

The application of this compound as a monomer in materials science has been explored, although its polymerization behavior presents unique challenges and opportunities compared to more common acrylate (B77674) and methacrylate (B99206) monomers.

Radical Polymerization Studies

Radical polymerization is a widely used industrial method for producing a vast quantity of polymers. wikipedia.orgbeilstein-journals.org The process involves initiation, propagation, and termination steps, typically initiated by radical-forming species like peroxides or azo compounds. wikipedia.org However, the conventional free-radical homopolymerization of β-substituted esters like alkyl crotonates is known to be challenging. Research has shown that monomers such as tert-butyl crotonate are not readily polymerized by free radicals. researchgate.net This difficulty is often attributed to degradative chain transfer, where the propagating radical abstracts an allylic proton from the monomer's β-methyl group. This process terminates the growing chain and creates a stable allylic radical that is inefficient at reinitiating polymerization, resulting in low molecular weight oligomers or failure to polymerize altogether.

While homopolymerization is difficult, radical copolymerization of crotonates with more reactive vinyl monomers, such as styrene, can be a viable strategy to incorporate crotonate units into a polymer backbone. chemrxiv.orgchemrxiv.org

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have revolutionized polymer synthesis by allowing for the creation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govcmu.edu These methods have been successfully applied to a wide range of monomers, including benzyl methacrylate. whiterose.ac.ukrsc.orgresearchgate.net

However, the application of RAFT and ATRP to this compound is not well-documented. The same steric and electronic factors that hinder conventional radical polymerization of crotonates can also complicate controlled polymerization processes. For the broader class of alkyl crotonates, alternative methods have proven more effective for achieving controlled polymerization. Techniques such as anionic polymerization and Group Transfer Polymerization (GTP) have been successfully used to synthesize well-defined, high molecular weight poly(alkyl crotonate)s. researchgate.netkpi.ua For instance, anionic polymerization of sec-butyl crotonate using 1,1-diphenylhexyllithium as an initiator yielded polymers with controlled molecular weights and narrow polydispersities. kpi.ua

Development of Novel Polymeric Architectures and Materials

The successful synthesis of poly(alkyl crotonate)s via methods like anionic polymerization and GTP has enabled the development of materials with unique properties. researchgate.net A notable characteristic of these polymers is their significantly higher glass transition temperature (Tg) compared to their corresponding poly(alkyl methacrylate) analogues. researchgate.netkpi.ua The Tg is a critical property that determines the service temperature and mechanical properties of an amorphous polymer. The higher Tg of poly(alkyl crotonate)s makes them attractive for applications requiring greater thermal stability and rigidity than conventional methacrylate-based polymers. kpi.ua

For example, poly(sec-butyl crotonate) was found to have a high Tg while also exhibiting excellent optical properties, comparable to poly(methyl methacrylate), making it a candidate for optical materials that require a higher service temperature. kpi.ua The ability to create these well-defined polymers opens the door to designing novel polymeric architectures, such as block copolymers, with tailored thermal and mechanical properties.

Applications in Asymmetric Catalysis as a Substrate or Ligand Precursor

The α,β-unsaturated ester moiety in this compound is a classic Michael acceptor, rendering it a prime substrate for asymmetric conjugate addition reactions. These reactions are fundamental in organic synthesis for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity of such systems provides a strong basis for the potential application of this compound in various catalytic asymmetric transformations, even if specific research on this exact molecule is not extensively documented.

As a Prochiral Substrate:

This compound can serve as a prochiral substrate in a multitude of asymmetric catalytic reactions. The addition of a nucleophile to the β-carbon of the butenoate chain creates a new stereocenter. The facial selectivity of this attack can be controlled by a chiral catalyst, leading to the preferential formation of one enantiomer over the other.

Key potential asymmetric reactions involving this compound as a substrate include:

Michael Additions: Chiral organocatalysts or metal complexes can catalyze the addition of various nucleophiles, such as stabilized carbanions (e.g., malonates, β-ketoesters), organometallic reagents (e.g., organocuprates), and heteroatomic nucleophiles (e.g., thiols, amines), with high enantioselectivity.

Diels-Alder Reactions: The double bond can act as a dienophile in asymmetric Diels-Alder cycloadditions, reacting with a diene to form a six-membered ring with multiple new stereocenters. The stereochemical outcome can be directed by a chiral Lewis acid catalyst.

Hydrogenations: Asymmetric hydrogenation of the carbon-carbon double bond, catalyzed by chiral transition metal complexes (e.g., those based on rhodium, ruthenium, or iridium), would yield a chiral benzyl butanoate derivative.

The benzyl group, while not directly participating in the bond-forming event at the double bond, can exert steric and electronic influences on the approaching nucleophile or catalyst, thereby affecting the stereochemical outcome of the reaction.

As a Ligand Precursor:

While less common, the butenoate framework could potentially be modified to create a chiral ligand. For instance, functionalization of the double bond through asymmetric synthesis could introduce stereocenters. Subsequent chemical transformations could then convert the ester into a coordinating group, such as an alcohol, amine, or phosphine (B1218219). The benzyl group could also be functionalized to incorporate additional coordinating atoms. The resulting chiral molecule could then be used as a ligand in a metal-catalyzed asymmetric reaction. The synthesis of chiral centers through asymmetric catalysis is a well-established field, and the principles can be applied to molecules like this compound to generate novel chiral auxiliaries and ligands. nih.gov

Table 1: Potential Asymmetric Reactions with this compound as a Substrate

Reaction TypeCatalyst TypePotential Chiral Product
Michael AdditionChiral Organocatalyst / Chiral Metal ComplexEnantioenriched functionalized benzyl butanoate
Diels-Alder ReactionChiral Lewis AcidDiastereomerically and enantiomerically enriched cyclohexene (B86901) derivative
HydrogenationChiral Transition Metal ComplexEnantioenriched benzyl butanoate

Utilization in Supramolecular Chemistry and Molecular Recognition Studies

The structural features of this compound also suggest its potential utility in the fields of supramolecular chemistry and molecular recognition. Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. Molecular recognition involves the specific binding of a host molecule to a guest molecule.

Role in Supramolecular Assembly:

The benzyl group of this compound can participate in several non-covalent interactions that are crucial for the formation of supramolecular assemblies:

π-π Stacking: The aromatic ring of the benzyl group can engage in π-π stacking interactions with other aromatic systems. These interactions, though relatively weak, are directional and can play a significant role in organizing molecules in the solid state or in solution.

CH-π Interactions: The C-H bonds of the butenoate chain or other molecules can interact with the electron-rich face of the benzyl group's aromatic ring.

The carbonyl group of the ester functionality can act as a hydrogen bond acceptor, allowing the molecule to participate in hydrogen-bonding networks, which are fundamental to the structure of many supramolecular systems.

Potential in Molecular Recognition:

In the context of molecular recognition, this compound possesses features that could be exploited in the design of host-guest systems. The α,β-unsaturated carbonyl moiety is a known Michael acceptor and can react with nucleophilic residues, such as the sulfhydryl group of cysteine in proteins. nih.govnih.gov This covalent interaction can be a basis for the design of specific molecular probes or inhibitors.

Furthermore, the combination of a hydrophobic benzyl group and a more polar ester group gives the molecule an amphiphilic character, which could be relevant for its interaction with biological membranes or the hydrophobic pockets of proteins. The design of synthetic receptors that can selectively bind to α,β-unsaturated esters could be a valuable area of research, with potential applications in sensing and catalysis. researcher.life

While specific studies detailing the supramolecular chemistry of this compound are not prominent in the literature, the fundamental principles of molecular interactions strongly suggest its potential as a building block for the construction of complex molecular architectures and as a target for molecular recognition studies.

Biological Activity: Molecular and Cellular Mechanistic Insights of Benzyl 2e but 2 Enoate

Investigation of Molecular Interactions with Biological Targets

A thorough examination of scientific databases yields no specific studies on the molecular interactions of benzyl (B1604629) (2E)-but-2-enoate with biological targets.

Enzyme Modulation and Inhibition Mechanisms (in vitro)

There is currently no available research documenting the effects of benzyl (2E)-but-2-enoate on enzyme activity. Scientific inquiry into whether this compound acts as an inhibitor, activator, or modulator of any specific enzyme is a critical first step in characterizing its biochemical profile. Future in vitro enzymatic assays would be necessary to determine if this compound interacts with key enzymes in metabolic or signaling pathways.

Receptor Binding and Ligand-Protein Interaction Studies (molecular level)

The capacity of this compound to bind to cellular receptors remains uninvestigated. Receptor binding assays are fundamental in understanding how a compound might initiate a cellular response. While one patent mentions the use of benzyl crotonate, an alternative name for the compound, in a recombinant receptor binding assay, it was utilized as a reagent in a synthesis process rather than being the subject of the binding analysis itself. Therefore, its affinity for any known receptor is yet to be determined.

Cellular Pathway Perturbations and Signaling Modulation

The influence of this compound on cellular pathways and signaling cascades is another area devoid of scientific data.

In Vitro Studies on Cell Growth and Proliferation (mechanistic pathways)

No published in vitro studies have assessed the impact of this compound on the growth and proliferation of any cell line. Understanding whether this compound exhibits cytostatic or cytotoxic effects, or if it influences the cell cycle, is essential for any potential therapeutic application or toxicological assessment.

Induction or Inhibition of Specific Cellular Processes (e.g., gene expression, apoptosis)

The effect of this compound on specific cellular processes such as gene expression and programmed cell death (apoptosis) has not been explored. Investigating these aspects would provide crucial insights into its potential mechanisms of action at the cellular level.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects

Due to the absence of data on its biological activity, no structure-activity relationship (SAR) studies for this compound concerning its mechanistic biological effects have been conducted. SAR studies are contingent on having a measurable biological effect to correlate with structural modifications. The establishment of a biological activity for this compound would be a prerequisite for initiating any meaningful SAR investigations.

Impact of (2E) Stereochemistry on Molecular Recognition

The spatial arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its interaction with biological macromolecules such as enzymes and receptors. In the case of this compound, the (2E) designation specifies the geometry of the double bond within the but-2-enoate (crotonate) moiety. The 'E' in (2E) comes from the German word entgegen, meaning "opposite," and it indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. For this compound, this results in a trans configuration, where the main carbon chain extends in opposite directions from the double bond, leading to a more linear and extended molecular shape compared to its (2Z) or cis counterpart.

This defined three-dimensional structure is fundamental to the process of molecular recognition, where a molecule (ligand) binds to a specific site on a biological target. The binding affinity and specificity are dictated by the complementarity of shape and electronic properties between the ligand and the binding site. The extended conformation of the (2E) isomer may allow for optimal fitting into a corresponding elongated binding pocket of a receptor or an enzyme's active site. In contrast, the bent shape of a hypothetical (2Z)-isomer might cause steric hindrance, preventing effective binding or requiring a significant conformational change in the target protein, which is often energetically unfavorable.

While direct studies on the stereospecific molecular recognition of this compound are not extensively available, the principles of stereoselectivity in biological systems are well-established. For many bioactive compounds, only one stereoisomer exhibits the desired biological activity, while the other may be inactive or even elicit different, sometimes adverse, effects. This highlights the importance of the specific geometric arrangement of functional groups for precise interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues in a protein's binding site.

Influence of Benzyl and Crotonate Substituents on Biological Mechanism

The Benzyl Group: The benzyl substituent, consisting of a benzene (B151609) ring attached to a methylene (B1212753) group, is a lipophilic (fat-soluble) entity. This characteristic can significantly influence the molecule's pharmacokinetic profile, such as its ability to cross cell membranes. In terms of molecular interactions, the aromatic ring of the benzyl group is capable of engaging in several types of non-covalent interactions that are crucial for ligand-receptor binding. These include:

Hydrophobic Interactions: The nonpolar nature of the benzene ring allows it to fit into hydrophobic pockets within a protein's binding site, displacing water molecules and contributing favorably to the binding energy.

π-π Stacking: The electron-rich π-system of the aromatic ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in the target protein.

Cation-π Interactions: The π-face of the benzene ring can also interact favorably with positively charged amino acid residues such as lysine (B10760008) and arginine.

The presence and position of the benzyl group are therefore likely to be key determinants for the affinity and selectivity of the compound for its biological target.

The Crotonate Moiety: The but-2-enoate portion of the molecule, commonly known as crotonate, is an α,β-unsaturated ester. This functional group possesses distinct electronic and structural features that can influence its biological mechanism. The ester group itself contains a carbonyl oxygen and an ester oxygen, both of which can act as hydrogen bond acceptors, forming specific interactions with hydrogen bond donor groups (e.g., -NH or -OH groups) on a receptor or enzyme.

Furthermore, the α,β-unsaturated nature of the crotonate moiety makes it a potential Michael acceptor. This means it can undergo nucleophilic addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues or the amino groups of lysine residues in proteins. Such a reaction could lead to the formation of a covalent bond between this compound and its target protein, resulting in irreversible inhibition. The reactivity in a Michael addition is influenced by the electron-withdrawing nature of the ester group, which polarizes the double bond.

The combination of the bulky, hydrophobic benzyl group and the reactive, polar crotonate moiety creates a molecule with a specific distribution of shape and charge, which is central to its biological activity. The relative orientation of these two groups, fixed by the ester linkage, is also critical for presenting the key interacting features to the biological target in a precise manner.

Biotransformation and Metabolism Pathways (In Vitro Enzymatic Studies)

The metabolic fate of a xenobiotic compound like this compound is a crucial aspect of its biological activity profile. In vitro studies using liver enzyme preparations, such as microsomes or S9 fractions, are standard methods to elucidate the primary metabolic pathways. For this compound, the metabolism is expected to proceed through two main phases: Phase I (functionalization) and Phase II (conjugation).

The primary and most anticipated metabolic reaction for an ester-containing compound is hydrolysis . This reaction is typically catalyzed by carboxylesterases, which are abundant in the liver. The enzymatic hydrolysis of the ester bond in this compound would cleave the molecule into two primary metabolites: benzyl alcohol and (2E)-but-2-enoic acid (crotonic acid).

Following this initial hydrolysis, both metabolites would likely undergo further biotransformation:

Metabolism of Benzyl Alcohol: Benzyl alcohol is readily oxidized in the liver. Alcohol dehydrogenase can convert it to benzaldehyde, which is then further oxidized by aldehyde dehydrogenase to benzoic acid. Benzoic acid can then be conjugated with glycine (B1666218) to form hippuric acid, a common urinary metabolite, or with glucuronic acid to form an acyl glucuronide.

Metabolism of (2E)-but-2-enoic Acid: Crotonic acid, being an unsaturated carboxylic acid, can be metabolized through pathways similar to those for fatty acids. It can be activated to its coenzyme A (CoA) thioester, crotonyl-CoA. Crotonyl-CoA is an intermediate in the β-oxidation pathway of fatty acids and the metabolism of the amino acid lysine. It can be hydrated by enoyl-CoA hydratase to form β-hydroxybutyryl-CoA, which can then be further metabolized.

In addition to hydrolysis of the parent compound, the benzyl group itself can be a target for oxidative metabolism by cytochrome P450 enzymes, although this is generally a slower process for benzyl esters compared to hydrolysis. This could potentially lead to hydroxylation of the aromatic ring, for example, at the para-position.

The table below summarizes the plausible metabolic pathways for this compound based on in vitro enzymatic studies of structurally related compounds.

Metabolic Phase Reaction Type Enzyme(s) Involved (Putative) Parent Compound/Intermediate Metabolite(s)
Phase I Ester HydrolysisCarboxylesterasesThis compoundBenzyl alcohol + (2E)-but-2-enoic acid
Phase I Alcohol OxidationAlcohol DehydrogenaseBenzyl alcoholBenzaldehyde
Phase I Aldehyde OxidationAldehyde DehydrogenaseBenzaldehydeBenzoic acid
Phase I Aromatic HydroxylationCytochrome P450This compound / Benzyl alcoholHydroxylated derivatives
Phase I β-Oxidation PathwayVarious mitochondrial enzymes(2E)-but-2-enoic acid (as CoA ester)Acetyl-CoA
Phase II Amino Acid ConjugationGlycine N-acyltransferaseBenzoic acidHippuric acid
Phase II GlucuronidationUDP-glucuronosyltransferases (UGTs)Benzoic acid / Benzyl alcoholBenzoic acid acyl glucuronide / Benzyl alcohol O-glucuronide

These pathways represent the most likely biotransformation routes for this compound in a biological system, leading to more polar and readily excretable metabolites. The relative contribution of each pathway would depend on various factors, including the specific enzymatic activities present in the in vitro system used.

Environmental Fate and Degradation Pathways of Benzyl 2e but 2 Enoate

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as sunlight (photolysis) and water (hydrolysis).

Photolytic Degradation Under Simulated Environmental Conditions

No specific studies on the photolytic degradation of benzyl (B1604629) (2E)-but-2-enoate were found. In theory, the molecule contains chromophores—the benzene (B151609) ring and the carbon-carbon double bond—that could absorb sunlight, potentially leading to direct photolysis. The energy from ultraviolet radiation could lead to isomerization of the double bond or cleavage of the ester linkage. Indirect photolysis, mediated by reactive species like hydroxyl radicals present in the atmosphere and sunlit waters, is also a likely degradation pathway.

Hydrolytic Stability and Kinetics in Aqueous Systems

The hydrolytic stability of benzyl (2E)-but-2-enoate has not been experimentally determined. As an ester, it is expected to undergo hydrolysis to yield benzyl alcohol and (2E)-but-2-enoic acid (crotonic acid). The rate of this reaction is highly dependent on pH and temperature. Ester hydrolysis is typically catalyzed by acids and, more significantly, by bases. Under neutral environmental conditions (pH 7), the hydrolysis of such esters is generally slow. In alkaline waters, the rate of hydrolysis would be expected to increase substantially.

Table 8.1: Predicted Hydrolysis Products of this compound

ReactantProducts
This compoundBenzyl alcohol + (2E)-but-2-enoic acid

Note: This table is based on the fundamental chemical reaction of ester hydrolysis and is not derived from experimental data for this specific compound.

Biotic Degradation Mechanisms and Microbial Transformations

Biotic degradation, driven by microorganisms, is often the primary mechanism for the removal of organic compounds from the environment.

Identification of Microbial Degradation Pathways

There are no published studies identifying specific microbial pathways for the degradation of this compound. However, based on the degradation of other esters, it is plausible that various bacteria and fungi possess the enzymatic machinery to break it down. A common initial step in the biodegradation of esters is enzymatic hydrolysis by esterases or lipases. This would cleave the ester bond, forming benzyl alcohol and (2E)-but-2-enoic acid. Both of these products are known to be biodegradable. Benzyl alcohol can be oxidized to benzoic acid, which then enters central metabolic pathways. (2E)-but-2-enoic acid can be metabolized through pathways such as beta-oxidation.

Enzymatic Biotransformation and Metabolite Characterization

Specific enzymes that act on this compound have not been characterized. The initial biotransformation is predicted to be hydrolysis, catalyzed by non-specific esterases.

Table 8.2: Predicted Initial Metabolites from Enzymatic Hydrolysis

SubstrateEnzyme Class (Predicted)Primary Metabolites
This compoundEsterase / Lipase (B570770)Benzyl alcohol, (2E)-but-2-enoic acid

Note: This table represents a hypothesized biotransformation pathway. The specific enzymes and metabolites have not been experimentally confirmed for this compound.

Environmental Persistence and Transport Modeling (Academic Perspective)

Without experimental data on its degradation rates, the environmental persistence of this compound can only be estimated using quantitative structure-activity relationship (QSAR) models. These models predict environmental fate properties based on the chemical's structure. The persistence of a chemical is a function of its degradation rates in various environmental compartments (air, water, soil, sediment).

From a modeling perspective, the compound's volatility, water solubility, and octanol-water partition coefficient (Kow) would be key parameters in determining its environmental distribution and transport. The ester functionality and the presence of a double bond suggest that it would be susceptible to both biotic and abiotic degradation, potentially limiting its persistence. However, without validated model outputs or experimental data, any assessment of its persistence remains speculative.

Characterization of Environmental Transformation Products

A comprehensive search of scientific literature and environmental databases did not yield specific information on the environmental transformation products of this compound. Consequently, detailed research findings, including the characterization of its degradants and data on their properties, are not available at this time. The environmental fate and degradation pathways of this specific compound remain an area where scientific investigation is required.

Data Table of Environmental Transformation Products of this compound

Transformation ProductChemical FormulaMolecular Weight ( g/mol )Method of IdentificationEnvironmental MatrixReference
Data Not Available-----
Data Not Available-----
Data Not Available-----

Future Research Directions and Emerging Opportunities

Design and Synthesis of Novel Derivatives with Tailored Reactivity

The foundational structure of benzyl (B1604629) (2E)-but-2-enoate serves as a versatile template for the design and synthesis of novel derivatives with precisely controlled properties. Future research will likely concentrate on strategic modifications of both the benzyl and butenoate moieties to influence reactivity, physical characteristics, and biological activity.

Key strategies for creating these novel derivatives include:

Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups onto the aromatic ring can modulate the electronic properties of the entire molecule. This can affect its stability, reactivity in catalytic cycles, and interactions with biological targets.

Modification of the Butenoate Backbone: Altering the α,β-unsaturated system, for instance, by adding substituents at the C3 or C4 positions, can fine-tune its reactivity as a Michael acceptor. This is particularly relevant for applications in polymer chemistry and in the design of covalent biological probes.

Ester Exchange: Replacing the benzyl group with other functionalized alcohol fragments could generate a library of related esters with diverse properties, from fragrances to specialized monomers.

The synthesis of these new chemical entities can draw from established and emerging methodologies in organic chemistry. For example, techniques developed for the synthesis of benzyl 2-alkynoate derivatives could be adapted, offering pathways to a wider range of functionalized compounds. researchgate.net The principles of scaffold hopping and bioisosteric replacement, commonly used in medicinal chemistry to develop novel compounds with specific biological activities, can also be applied. nih.gov

Table 1: Potential Novel Derivatives of Benzyl (2E)-but-2-enoate and Their Research Applications
Derivative StructureModification StrategyPotential Tailored PropertyPotential Research Application
4-Nitrothis compoundSubstitution on benzyl ringEnhanced electrophilicityIntermediate for dyestuffs; mechanistic probes in organic reactions
Benzyl (2E)-3-methylbut-2-enoateSubstitution on butenoate backboneAltered steric/electronic profilePrecursor for novel polymers; fine chemical synthesis
Benzyl (2E)-4-bromobut-2-enoateFunctionalization of butenoate backboneSite for cross-coupling reactionsBuilding block for complex molecule synthesis
Furfuryl (2E)-but-2-enoateEster exchange with bio-based alcoholIncreased biodegradabilityDevelopment of sustainable materials and green chemicals

Exploration of Uncharted Catalytic Transformations

The carbon-carbon double bond and the ester functionality within this compound present reactive sites for a multitude of catalytic transformations. While standard reactions are known, future research can explore novel catalytic systems to achieve higher efficiency, selectivity, and access to new chemical structures.

Emerging areas for catalytic exploration include:

Asymmetric Catalysis: The development of chiral catalysts for reactions such as asymmetric hydrogenation or epoxidation of the double bond would provide enantiomerically pure derivatives, which are highly valuable in the pharmaceutical and agrochemical industries.

Photocatalysis: Visible-light photocatalysis offers a mild and sustainable method for activating chemical bonds. uni-regensburg.de This approach could be used for novel C-C bond formations, cycloadditions, or functionalization reactions involving the butenoate moiety, operating under ambient temperature and pressure. uni-regensburg.de

Heterogeneous Catalysis: The use of solid-supported catalysts, such as metals on alumina (B75360) or zirconia, can facilitate easier product separation, catalyst recycling, and more sustainable processes. mdpi.com Research into selective oxidations or hydrogenations using such systems could lead to environmentally benign manufacturing routes. mdpi.commdpi.com For instance, ruthenium-on-alumina has shown high activity and selectivity in the solvent-free oxidation of benzyl alcohol, a potential precursor. mdpi.com

Table 2: Uncharted Catalytic Transformations for this compound
TransformationCatalyst TypePotential ProductSignificance
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexesChiral Benzyl butyrate (B1204436)Access to enantiopure building blocks
[2+2] PhotocycloadditionVisible-light photocatalyst (e.g., Iridium or Ruthenium complexes)Benzyl cyclobutane (B1203170) carboxylatesSynthesis of strained ring systems for novel materials
Selective EpoxidationHeterogeneous catalyst (e.g., Ti-silicalite) with a green oxidant (H₂O₂)Benzyl glycidateKey intermediate for pharmaceuticals and polymers
HydroformylationCobalt or Rhodium catalystBenzyl 3-formylbutanoateCreation of bifunctional molecules for further synthesis

Integration with Advanced Machine Learning and AI in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical discovery and development. nih.gov Integrating these computational tools into the research of this compound and its derivatives can dramatically accelerate progress.

Specific applications of AI and ML include:

Computer-Aided Synthesis Planning (CASP): AI platforms can propose novel and efficient synthetic routes for newly designed derivatives. biopharmatrend.com These tools analyze vast reaction databases to identify the most viable pathways, potentially uncovering non-intuitive solutions and reducing experimental trial and error. nih.govbiopharmatrend.com

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties from the ground up. nih.govyoutube.com By providing a set of target parameters (e.g., high reactivity for a specific transformation, potential for biological activity), these algorithms can generate libraries of virtual candidate structures related to this compound that are pre-optimized for success. nih.gov

Reaction Optimization: ML algorithms can predict optimal reaction conditions (temperature, pressure, catalyst, solvent) by learning from existing experimental data. This can lead to higher yields, better selectivity, and more sustainable processes with minimal experimental effort.

Table 3: Application of AI/ML Tools in this compound Research
AI/ML Application AreaSpecific Tool/TechniqueObjective for this compound Research
Retrosynthesis & Route DesignPlatforms like ASKCOS, Reaxys Predictive Retrosynthesis, ChemAIRSGenerate and rank synthetic routes for novel, complex derivatives. biopharmatrend.com
Generative Molecular DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Create virtual libraries of new butenoate esters with tailored properties. nih.gov
Property PredictionQuantitative Structure-Activity Relationship (QSAR) modelsPredict physicochemical properties and potential bioactivity of virtual derivatives.
Reaction Condition RecommendationContext recommendation modelsIdentify greener and more efficient catalysts and solvents for synthesis. nih.gov

Sustainable Chemical Manufacturing and Circular Economy Applications

Applying the principles of green chemistry to the synthesis of this compound is a critical area for future research. The goal is to develop manufacturing processes that are safer, more energy-efficient, and generate less waste.

Key opportunities for sustainable manufacturing include:

Biocatalysis: Utilizing enzymes, such as lipases, for the esterification reaction can enable solvent-free conditions and high selectivity, as demonstrated in the clean production of the related compound benzyl benzoate. researchgate.net This approach avoids harsh chemical reagents and simplifies purification.

Atom Economy: Shifting from traditional reagents like benzyl chloride to alternatives such as benzyl alcohol for the benzylation step improves the process's atom economy, a core metric of green chemistry. researchgate.net

Circular Economy: Designing derivatives of this compound with biodegradability or recyclability in mind can contribute to a circular economy. This involves selecting functional groups and molecular architectures that can be easily broken down by natural processes or chemically recycled back into valuable monomers after their useful life.

Table 4: Comparison of Hypothetical Synthesis Routes for this compound
ParameterTraditional Route (Esterification with Benzyl Chloride)Sustainable Route (Biocatalytic Esterification with Benzyl Alcohol)
Benzylation AgentBenzyl chlorideBenzyl alcohol researchgate.net
CatalystChemical base (e.g., triethylamine)Immobilized lipase (B570770) (e.g., Lipozyme 435) researchgate.net
SolventOrganic solvent (e.g., Dichloromethane)Solvent-free system mdpi.comresearchgate.net
By-productTriethylammonium chloride saltWater
Atom EconomyLowerHigher
Environmental Impact (E-Factor)High (due to solvent and salt waste)Very Low mdpi.com

Interdisciplinary Research at the Interface of Organic Chemistry and Mechanistic Biology

The chemical structure of this compound, specifically the α,β-unsaturated ester group, makes it a potential candidate for interdisciplinary research at the boundary of chemistry and biology. This functional group is a Michael acceptor, meaning it can react with biological nucleophiles like the cysteine residues found in many proteins.

Future research could explore:

Design of Covalent Probes: By functionalizing the benzyl ring or butenoate backbone with reporter tags (e.g., fluorophores or biotin), derivatives could be synthesized to act as covalent probes. These tools could be used to identify and study the function of specific proteins in complex biological systems, a key aspect of chemical biology.

Screening for Bioactivity: A systematic biological screening of this compound and a library of its novel derivatives could uncover unexpected therapeutic activities. The principles of drug design, such as creating compounds that target specific receptors or enzymes, could guide the synthesis of these libraries. nih.gov

Mechanistic Studies: The compound could serve as a model substrate for studying the mechanisms of enzymes that process esters or interact with α,β-unsaturated carbonyls, such as glutathione (B108866) S-transferases. Understanding these interactions at a molecular level provides fundamental insights into biological processes.

Table 5: Potential Interdisciplinary Research Projects
Research ProjectKey DisciplinesTechniques InvolvedExpected Outcome
Development of Covalent Enzyme InhibitorsOrganic Synthesis, BiochemistryMolecular docking, solid-phase synthesis, enzyme kinetics assaysNovel therapeutic leads or tool compounds for biological research
Synthesis of Activity-Based ProbesChemical Biology, ProteomicsSynthesis of tagged derivatives, mass spectrometry-based proteomicsIdentification of novel protein targets in disease models
Investigation of Biotransformation PathwaysBiocatalysis, MicrobiologyScreening of microbial cultures, metabolite analysis (HPLC, GC-MS)Discovery of enzymes for green synthesis or bioremediation

Q & A

Basic Research Questions

Q. How can benzyl (2E)-but-2-enoate (CAS 4121-13-5) be synthesized and characterized in laboratory settings?

  • Methodology : The ester can be synthesized via esterification of (2E)-but-2-enoic acid with benzyl alcohol under acid catalysis. Characterization typically involves NMR (¹H/¹³C) to confirm the trans-configuration (2E) and ester linkage, IR spectroscopy for carbonyl (C=O) and C-O stretching vibrations, and mass spectrometry for molecular weight verification. For structural confirmation, single-crystal X-ray diffraction (using software like SHELXL) is recommended if suitable crystals are obtained .

Q. What spectroscopic and chromatographic techniques are optimal for purity assessment of this compound?

  • Methodology : High-resolution NMR (e.g., ¹H, ¹³C, DEPT-135) resolves stereochemical and functional group details. GC-MS or HPLC coupled with UV detection can assess purity and detect impurities. For quantitative analysis, calibration curves using authentic standards are essential. IR spectroscopy complements these methods by identifying functional groups .

Q. What safety protocols should be followed when handling this compound in laboratory experiments?

  • Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure, rinse affected areas with water and consult safety data sheets (SDS) for specific first-aid measures. Store the compound in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can this compound be incorporated into hyperbranched polymers for chemosensing applications?

  • Methodology : Use metal-free catalyzed polymerization with diethyl/dimethyl 4,4'-(5-formyl-1,3-phenylene)(2E,2'E)-bis(but-2-enoate) monomers. Monitor polymerization via NMR and GPC. The resulting polymers exhibit red-shifted UV-vis absorption due to extended conjugation. Test Fe³⁺ sensing by fluorescence quenching (Stern-Volmer constants: ~10⁴ M⁻¹) in organic/aqueous solutions .

Q. What computational tools are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodology : Employ AutoDock4 for docking studies to evaluate interactions with catalytic receptors. Molecular dynamics simulations (e.g., GROMACS) can model reaction pathways. Density Functional Theory (DFT) calculations (using Gaussian or ORCA) predict transition states and electronic properties, aiding in designing asymmetric catalytic modifications .

Q. How can photoelectrochemical methods be adapted for selective functionalization of this compound?

  • Methodology : Utilize anthraquinone disulfonate (AQDS) as a photocatalyst under visible light. Optimize reaction conditions (pH, solvent, additives like TFE) to match radical formation rates with subsequent functionalization steps (e.g., cyanation). Analyze enantioselectivity via chiral HPLC or NMR with chiral shift reagents .

Q. What crystallographic strategies resolve challenges in determining the crystal structure of this compound derivatives?

  • Methodology : Use SHELX programs (SHELXD for phasing, SHELXL for refinement) for small-molecule crystallography. For disordered structures, apply TWINABS for data scaling. ORTEP-3 aids in visualizing molecular geometry and thermal ellipsoids. High-resolution synchrotron data improves accuracy for low-symmetry crystals .

Methodological Resources

  • Structural Analysis : SHELX suite , ORTEP-3 .
  • Computational Modeling : AutoDock4 , Gaussian .
  • Polymer Characterization : GPC, Stern-Volmer analysis .
  • Safety and Compliance : Consult NIST thermochemical data and institutional SDS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.